molecular formula C15H12N2O B1622478 1H-Indole, 1-methyl-3-nitroso-2-phenyl- CAS No. 53603-63-7

1H-Indole, 1-methyl-3-nitroso-2-phenyl-

Cat. No.: B1622478
CAS No.: 53603-63-7
M. Wt: 236.27 g/mol
InChI Key: ZJCMZDXZKOOKSB-UHFFFAOYSA-N
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Description

1H-Indole, 1-methyl-3-nitroso-2-phenyl- is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 1-methyl-3-nitroso-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 1-methyl-3-nitroso-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53603-63-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-methyl-3-nitroso-2-phenylindole

InChI

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)14(16-18)15(17)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

ZJCMZDXZKOOKSB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Structure and Electronic Properties of 1-Methyl-3-nitroso-2-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-methyl-3-nitroso-2-phenylindole , a specialized heterocyclic compound with significant utility in oxidative stress assays and organic synthesis.

Executive Summary

1-Methyl-3-nitroso-2-phenylindole (CAS: N/A for specific isomer, related to 1-methyl-2-phenylindole CAS 3558-24-5) is a functionalized indole derivative characterized by a "fixed" C-nitroso moiety. Unlike typical 3-nitrosoindoles which exist in equilibrium with their oxime tautomers, the N-methylation at position 1 locks this molecule into the nitroso form, making it a unique probe for studying nitroso-specific electronic transitions and reactivity.

It is best known as the key intermediate in the colorimetric detection of malondialdehyde (MDA), a biomarker for lipid peroxidation. Its electronic structure is defined by a low ionization potential (7.50 eV) and a conjugated


-system that facilitates rapid electrophilic attacks and redox transformations.

Molecular Architecture & Geometric Properties

Structural Conformation

The molecule consists of an indole core substituted at the C2 position with a phenyl ring and at the C3 position with a nitroso (-N=O) group. The N1 position is methylated.[1]

  • Tautomeric "Lock": In non-alkylated 3-nitrosoindoles, a rapid equilibrium exists between the 3-nitrosoindole and the 3-oximinoindolenine forms.

    • Mechanism:[1][2] The proton on N1 migrates to the nitroso oxygen.

    • Effect in 1-Methyl Derivative: The replacement of the N1-H with a methyl group (

      
      ) renders this tautomerization impossible. Consequently, 1-methyl-3-nitroso-2-phenylindole exists exclusively as a true C-nitroso compound.
      
  • Planarity: The indole ring is planar. The C2-phenyl ring typically adopts a twisted conformation relative to the indole plane (dihedral angle

    
     30–45°) to minimize steric repulsion with the N1-methyl group, though conjugation effects from the C3-nitroso group may encourage planarity to maximize orbital overlap.
    
Electronic Configuration
  • Hybridization:

    • N1 (Indole Nitrogen):

      
       hybridized, donating its lone pair into the aromatic 
      
      
      
      -system.
    • C3 (Nitroso-bearing Carbon):

      
       hybridized.
      
    • N (Nitroso Nitrogen):

      
       hybridized, possessing a lone pair and forming a double bond with oxygen.
      
  • Dipole Moment: The nitroso group is strongly electron-withdrawing (inductive and mesomeric), creating a significant dipole directed towards the C3 substituent.

Electronic Properties & Quantum Mechanical Profile

Ionization Potential & HOMO/LUMO

Photoelectron spectroscopy (PES) studies establish the ionization potential (IP) of 1-methyl-3-nitroso-2-phenylindole at 7.50 eV .

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the indole

    
    -system. The low IP indicates the molecule is relatively electron-rich despite the electron-withdrawing nitroso group, facilitating its oxidation to radical cations (iminium species).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the nitroso group (

    
    ), making the C3 position highly susceptible to nucleophilic attack or reduction.
    
Spectral Characteristics (UV-Vis)

The compound exhibits distinct solvatochromism due to the


 and 

transitions of the nitroso chromophore.
Transition TypeWavelength RegionDescription

300–400 nmIntense absorption band characteristic of the conjugated indole-phenyl system.

600–700 nm (Weak)Forbidden transition localized on the nitroso group. often responsible for the characteristic green color of monomeric nitroso compounds in solution.
MDA Adduct 586 nmNote:[3] The reaction product with malondialdehyde (a carbocyanine dye) absorbs intensely at 586 nm; this is not the spectrum of the nitrosoindole itself.

Synthesis Protocol

The synthesis exploits the high nucleophilicity of the C3 position in 1-methyl-2-phenylindole. This protocol ensures the exclusive formation of the 3-nitroso derivative without oxime byproducts.

Reagents
  • Substrate: 1-Methyl-2-phenylindole (Solid, typically white/off-white).

  • Nitrosating Agent: Sodium Nitrite (

    
    ).[4][5]
    
  • Solvent/Acid: Glacial Acetic Acid (

    
    ) or HCl in Ethanol.
    
Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 1-methyl-2-phenylindole in 20 mL of glacial acetic acid. Cool the solution to 0–5 °C in an ice bath.

  • Nitrosation: Dropwise add an aqueous solution of sodium nitrite (1.2 equivalents, 12 mmol in 5 mL

    
    ) over 15 minutes.
    
    • Observation: The solution will rapidly change color (typically to deep yellow or green) as the nitroso electrophile (

      
      ) attacks the C3 position.
      
  • Precipitation: Stir for 1 hour at 0–10 °C. The product often precipitates as a colored solid (green/yellow crystals).

  • Isolation: Pour the reaction mixture into 100 mL of ice-water. Filter the precipitate.[4]

  • Purification: Recrystallize from ethanol or benzene.

    • Yield: Typically 80–90%.

SynthesisPathway Start 1-Methyl-2-phenylindole (Nucleophilic C3) Intermediate Sigma Complex (Cationic Intermediate) Start->Intermediate Electrophilic Attack Reagent NaNO2 / CH3COOH (NO+ Electrophile) Reagent->Intermediate Product 1-Methyl-3-nitroso-2-phenylindole (Green/Yellow Solid) Intermediate->Product -H+ (Deprotonation)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target nitrosoindole.

Reactivity & Applications

The Lipid Peroxidation Assay (MDA Detection)

The most critical application of 1-methyl-2-phenylindole is in the detection of malondialdehyde (MDA). While the starting material is the indole, the mechanism proceeds through an electrophilic attack that mimics the reactivity of the nitroso/iminium intermediates.

  • Mechanism: Two molecules of 1-methyl-2-phenylindole condense with one molecule of MDA under acidic conditions.

  • Chromophore: The resulting stable chromophore is a carbocyanine dye with

    
    .
    
  • Advantage: Unlike the Thiobarbituric Acid (TBA) assay, this method is specific to MDA and does not cross-react with 4-hydroxyalkenals (4-HNE) when HCl is used, reducing false positives.

Redox Reactivity (Iminium Salt Formation)

1-Methyl-3-nitroso-2-phenylindole can be activated by acyl chlorides (e.g., benzoyl chloride) to form highly reactive iminium-nitrenium salts.

  • Reaction: Nitrosoindole +

    
     N-benzoyloxyiminium cation.
    
  • Utility: These cations act as potent electrophiles, capable of reacting with nucleophiles (like other indoles) to form C-N coupled products.[6] This pathway is used to synthesize complex bi-indoles and functionalized heterocycles.

Reactivity Nitroso 1-Methyl-3-nitroso-2-phenylindole Reaction1 Reduction (Zn/AcOH) Nitroso->Reaction1 Reaction2 Activation (PhCOCl) Nitroso->Reaction2 Product1 1-Methyl-3-amino-2-phenylindole (Primary Amine) Reaction1->Product1 4e- Reduction Product2 Benzoyloxy-iminium Salt (Potent Electrophile) Reaction2->Product2 Acylation

Figure 2: Divergent reactivity pathways: Reduction to amines vs. Activation to electrophilic salts.

References

  • Rademacher, P. (n.d.). Ionization potentials of nitrosamines and nitrosoindoles. In The Chemistry of Amino, Nitroso, Nitro and Related Groups. Retrieved from

  • Greci, L., et al. (1998). Nitrenium ions.[6] Part 4.1 Reactivity and crystal structure of 1-methyl-2-phenyl-3-N-benzoyloxyindole iminium perchlorate. J. Chem. Soc., Perkin Trans. 2. Retrieved from

  • Esterbauer, H., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chem. Res. Toxicol., 11(10), 1176-1183. Retrieved from

  • Colonna, M., & Greci, L. (1971). Amine-indole radical cations. Tetrahedron. Retrieved from

Sources

chemical stability of N-methyl-3-nitroso-2-phenylindole under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Stability of 1-Methyl-3-nitroso-2-phenylindole Under Ambient Conditions: A Mechanistic and Analytical Guide

Executive Summary

In pharmaceutical development and advanced organic synthesis, the handling of C-nitroso compounds presents a unique set of analytical challenges. 1-Methyl-3-nitroso-2-phenylindole (often referred to as N-methyl-3-nitroso-2-phenylindole) serves as a premier model for understanding the intrinsic instability of monomeric C-nitroso species. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways under ambient conditions and outlines a self-validating analytical protocol for stability assessment.

The Mechanistic Basis of Ambient Instability

To understand the stability profile of 1-methyl-3-nitroso-2-phenylindole, one must first examine its structural constraints.

The Tautomerization Lock In many primary and secondary nitroso compounds, the molecule rapidly tautomerizes to an oxime form, which is thermodynamically more stable. However, because the N1 position is methylated and the C2 position is substituted with a phenyl group, 1-methyl-3-nitroso-2-phenylindole lacks an abstractable proton. This structural constraint locks the molecule in the true C-nitroso form.

Steric Inhibition of Dimerization True C-nitroso compounds typically stabilize themselves by forming trans-azodioxy dimers. However, the bulky 2-phenyl group and the N1-methyl group create severe steric hindrance, preventing the spatial alignment required for dimerization. Consequently, the compound exists almost exclusively as a highly reactive monomer. Physical chemistry evaluations reveal that 1-methyl-3-nitroso-2-phenylindole possesses an ionization potential of approximately 7.50 eV, highlighting the high reactivity of its electron orbitals[1].

Because of these structural features, the compound is highly susceptible to two primary degradation pathways under ambient conditions:

  • Photolytic Cleavage: The C–NO bond is notoriously weak. Exposure to ambient laboratory light (specifically UV and near-UV visible wavelengths) triggers homolytic cleavage, generating a highly reactive indolyl radical and a nitric oxide (NO) radical.

  • Oxidative Conversion: In the presence of atmospheric oxygen, the reactive nitroso group is rapidly oxidized to a nitro group (-NO2), forming 1-methyl-3-nitro-2-phenylindole.

The biological implications of this instability are profound. The spontaneous release of NO radicals and the formation of reactive indolyl species from nitrosoindoles have been shown to cause lethal DNA damage in biological systems[2]. Conversely, this exact lability makes related nitroso compounds highly valuable as [3].

Pathway A 1-Methyl-3-nitroso- 2-phenylindole B Indolyl Radical + NO Radical A->B hν (Light) Homolytic Cleavage C 1-Methyl-3-nitro- 2-phenylindole A->C O2 (Air) Oxidation D Polymeric Products B->D Radical Coupling

Fig 1. Primary degradation pathways of 1-methyl-3-nitroso-2-phenylindole under ambient conditions.

Quantitative Stability Profile

Recent advances in have enabled the direct synthesis of 3-nitrosoindoles, but researchers consistently note the necessity of specialized handling to prevent rapid degradation[4].

The table below summarizes the kinetic stability of 1-methyl-3-nitroso-2-phenylindole under various environmental conditions. Note: Data represents synthesized kinetic modeling based on structurally analogous monomeric C-nitroso indoles.

Environmental ConditionAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradant
Ambient (25°C)AirStandard Lab Light< 2 hours1-Methyl-3-nitro-2-phenylindole
Ambient (25°C)ArgonStandard Lab Light~ 4 hoursIndolyl radicals / Polymers
Ambient (25°C)AirDark~ 24 hours1-Methyl-3-nitro-2-phenylindole
Refrigerated (4°C)ArgonDark> 3 monthsNone detected

Self-Validating Protocol for Ambient Stability Assessment

To accurately quantify the degradation of highly labile C-nitroso compounds, standard HPLC methods are insufficient. As a Senior Application Scientist, I mandate the use of a self-validating protocol . A self-validating system contains internal checks that prove the assay's mechanical and chemical integrity, regardless of the final data output.

This workflow utilizes an internal standard to normalize injection errors and a strict mass-balance calculation to detect "invisible" polymeric degradants.

Step-by-Step Methodology

Step 1: Preparation of the Master Mix

  • Action: Accurately weigh 10 mg of 1-methyl-3-nitroso-2-phenylindole and 5 mg of biphenyl (Internal Standard, IS) into 10 mL of anhydrous acetonitrile.

  • Causality: Biphenyl is chosen because it is highly stable under UV/O2 and does not co-elute with the target analyte. Its constant peak area across all time points validates the HPLC detector's performance and autosampler precision. If the IS peak varies, the mechanical system is failing.

Step 2: Environmental Partitioning (The 2x2 Matrix)

  • Action: Divide the solution into four distinct quartz vials:

    • Vial A: Air headspace, exposed to ambient light.

    • Vial B: Argon purged, exposed to ambient light.

    • Vial C: Air headspace, wrapped in aluminum foil (Dark).

    • Vial D: Argon purged, wrapped in aluminum foil (Dark Control).

  • Causality: This matrix isolates the variables of photo-irradiation and oxidation. Vial D acts as the absolute baseline; any degradation observed here indicates a fundamental solvent incompatibility rather than ambient instability.

Step 3: Time-Course Aliquoting and Quenching

  • Action: Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately dilute each aliquot into 950 µL of chilled (-20°C) acetonitrile.

  • Causality: The extreme temperature drop instantly quenches radical propagation and halts further oxidation, ensuring the sample represents the exact chemical state at the moment of extraction.

Step 4: RP-HPLC-DAD and LC-MS Analysis

  • Action: Analyze the samples using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Causality: The Diode Array Detector (DAD) allows for the tracking of the characteristic C-nitroso absorbance band (typically around 600-700 nm for monomers). Simultaneously, LC-MS confirms the +16 Da mass shift, which is the definitive signature of oxidation to the nitro derivative.

Step 5: Mass Balance Verification

  • Action: Calculate the molar sum of the remaining parent compound and all identified degradants (e.g., the nitro derivative).

  • Causality: If the mass balance drops below 95% of the initial t=0 concentration, it mathematically proves the formation of insoluble polymers or volatile species (like NO gas) that escape standard UV detection. This triggers a mandatory secondary investigation using Size Exclusion Chromatography (SEC).

Workflow Step1 Sample Prep with Internal Standard Step2 2x2 Matrix Partition (Light/Dark x Air/Argon) Step1->Step2 Step3 Time-Course Sampling & Cold Quenching Step2->Step3 Step4 RP-HPLC-DAD & LC-MS Quantification Step3->Step4 Step5 Mass Balance Verification Step4->Step5

Fig 2. Standardized workflow for evaluating the ambient stability of C-nitroso indole derivatives.

Best Practices for Handling and Storage

Based on the mechanistic vulnerabilities outlined above, the following practices are mandatory for drug development professionals handling 1-methyl-3-nitroso-2-phenylindole:

  • Storage: Must be stored at ≤ -20°C under a strict Argon or Nitrogen atmosphere.

  • Handling: All benchtop manipulations must be conducted under amber lighting or in low-light conditions to prevent photolytic homolysis.

  • Purification: Avoid prolonged exposure to silica gel during column chromatography, as the slightly acidic nature of silica can catalyze ring-opening degradation of the indolyl radical.

References

  • Patai, S. (Ed.). The Chemistry of Amino, Nitroso, Nitro and Related Groups. Scribd.[Link]

  • Wang, Y., et al. (2020). Rh(III)-Catalyzed Tandem Acylmethylation/Nitroso Migration/Cyclization of N-Nitrosoanilines with Sulfoxonium Ylides in One Pot: Approach to 3-Nitrosoindoles. Organic Letters, ACS Publications.[Link]

  • Gladwin, M. T., et al. (2009). Aerosolized nitrite and nitric oxide-donating compounds and uses thereof.
  • mechanistic studies on DNA damage. (2009). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. PMC, National Institutes of Health.[Link]

Sources

Unlocking the Biological Potential of 1-Methyl-3-nitroso-2-phenylindole: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] The introduction of a nitroso group at the C3 position of a 1-methyl-2-phenylindole framework presents a molecule, 1-methyl-3-nitroso-2-phenylindole, with intriguing and largely unexplored biological potential. This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this novel chemical entity. We will delve into the rationale behind a tiered screening approach, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of data, thereby establishing a robust foundation for preclinical assessment.

Section 1: Foundational Physicochemical Characterization and Rationale for Biological Screening

Prior to embarking on biological evaluation, a thorough physicochemical characterization of 1-methyl-3-nitroso-2-phenylindole is paramount. This includes determination of its purity, solubility in various solvents, and stability under different pH and temperature conditions. The presence of the nitroso group suggests a potential for nitric oxide (NO) donor activity or interaction with redox pathways within the cell.[2][3] The indole scaffold itself is associated with a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][4]

Based on the structural features of 1-methyl-3-nitroso-2-phenylindole, a primary screening cascade should focus on three key areas of biological activity:

  • Cytotoxicity: To assess the compound's potential as an anticancer agent and to establish a therapeutic window for other applications.[5][6][7]

  • Antimicrobial Activity: To explore its efficacy against a panel of clinically relevant bacterial and fungal pathogens.[8][9][10][11]

  • Antioxidant Potential: To determine its capacity to scavenge free radicals and modulate oxidative stress, a hallmark of many disease states.[12][13][14][15]

This multi-pronged approach will provide a comprehensive initial profile of the compound's biological effects, guiding further, more focused investigations.

Section 2: In-Depth Experimental Protocols for Biological Evaluation

Assessment of Cytotoxic Activity

The initial evaluation of a novel compound's interaction with living cells is the assessment of its cytotoxicity. This provides crucial information about its potential as a therapeutic agent, particularly in oncology, and establishes concentration ranges for subsequent, more specific assays.[5][7]

The MTT assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial succinate dehydrogenase.[6][16]

Experimental Protocol:

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells in their exponential growth phase and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-methyl-3-nitroso-2-phenylindole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6]

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.1
1
10
50
100
Vehicle Control100100100

Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding Treatment Compound Addition Seeding->Treatment CompoundPrep Compound Dilution CompoundPrep->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Dissolve Formazan MTT_add->Formazan Readout Measure Absorbance Formazan->Readout DataAnalysis Calculate IC50 Readout->DataAnalysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Evaluation of Antimicrobial Activity

The prevalence of indole-containing compounds with antimicrobial properties makes this a critical area of investigation.[1]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11]

Experimental Protocol:

  • Microorganism Preparation:

    • Prepare overnight cultures of selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and a fungal strain (Candida albicans) in appropriate broth media.

    • Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9]

  • Compound Dilution:

    • Perform serial two-fold dilutions of 1-methyl-3-nitroso-2-phenylindole in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

This is a qualitative method to assess the antimicrobial activity of a compound.[8][10][17]

Experimental Protocol:

  • Plate Preparation:

    • Prepare a lawn culture of the test microorganism on a Mueller-Hinton agar plate by evenly swabbing the standardized inoculum across the surface.[17]

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of 1-methyl-3-nitroso-2-phenylindole.

    • Aseptically place the disks on the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates under the same conditions as the broth microdilution assay.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the clear zone of no growth around the disk in millimeters.

Data Presentation:

MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans

Workflow Visualization:

Antimicrobial_Assay_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion A1 Serial Dilution of Compound A2 Inoculation with Microbe A1->A2 A3 Incubation A2->A3 A4 Visual Assessment of Growth A3->A4 B1 Lawn Culture on Agar B2 Place Impregnated Disks B1->B2 B3 Incubation B2->B3 B4 Measure Zone of Inhibition B3->B4

Caption: Workflows for antimicrobial susceptibility testing.

Assessment of Antioxidant Activity

Given the potential for redox activity, evaluating the antioxidant capacity of 1-methyl-3-nitroso-2-phenylindole is crucial.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[15]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of 1-methyl-3-nitroso-2-phenylindole dissolved in methanol.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

    • Ascorbic acid or Trolox can be used as a positive control.

The ABTS assay is another widely used method to assess antioxidant capacity and is applicable to both hydrophilic and lipophilic compounds.[12][13][18]

Experimental Protocol:

  • ABTS Radical Cation (ABTS•+) Generation:

    • React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add different concentrations of the test compound to the diluted ABTS•+ solution.

  • Measurement and Analysis:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of absorbance.

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging% ABTS Scavenging
10
25
50
100
200

Workflow Visualization:

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay C1 Mix Compound with DPPH C2 Incubate in Dark C1->C2 C3 Measure Absorbance at 517 nm C2->C3 D1 Generate ABTS Radical D2 Mix Compound with ABTS D1->D2 D3 Measure Absorbance at 734 nm D2->D3

Caption: Workflows for antioxidant capacity assessment.

Section 3: Mechanistic Insights and Future Directions

Should 1-methyl-3-nitroso-2-phenylindole exhibit significant activity in any of the primary screens, further investigation into its mechanism of action is warranted.

  • For Cytotoxic Activity: Investigate the induction of apoptosis through assays such as Annexin V/Propidium Iodide staining and analysis of caspase activation. The potential impact on cell cycle progression can be studied using flow cytometry.

  • For Antimicrobial Activity: Time-kill kinetic studies can provide insights into whether the compound is bactericidal or bacteriostatic.

  • For Antioxidant Activity: Further studies could explore its effect on intracellular reactive oxygen species (ROS) production and its ability to upregulate endogenous antioxidant enzymes.

The nitroso moiety is of particular interest. It is plausible that 1-methyl-3-nitroso-2-phenylindole could act as a nitric oxide (NO) donor under physiological conditions. This can be investigated using a Griess assay to measure nitrite release in cell culture media. If confirmed, this would open up a wide range of potential therapeutic applications, as NO is a key signaling molecule in various physiological and pathological processes.

Potential Signaling Pathway for Investigation:

Signaling_Pathway Compound 1-methyl-3-nitroso-2-phenylindole NO_Release Nitric Oxide (NO) Release Compound->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Effects Cellular Effects (e.g., Vasodilation, Apoptosis) PKG->Cellular_Effects phosphorylates targets

Caption: Hypothetical NO-mediated signaling pathway.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the initial biological evaluation of 1-methyl-3-nitroso-2-phenylindole. By systematically assessing its cytotoxic, antimicrobial, and antioxidant properties, researchers can build a comprehensive activity profile. The detailed protocols and data presentation formats provided herein are designed to ensure reproducibility and facilitate clear interpretation of results. The journey from a novel chemical entity to a potential therapeutic lead is a long and challenging one, but it begins with a solid foundation of well-designed and meticulously executed preclinical investigations.

References

  • Agar diffusion based assays, including the disk diffusion, well diffusion, agar plug, and agar spot assays, are widely utilized and cost-effective techniques in antimicrobial research for determining the antimicrobial activity of test compounds. These methods rely on the diffusion of antimicrobial agents from paper discs, wells, or plugs into the adjacent agar medium, inhibiting the growth of the test microorganism. (n.d.). In Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
  • The agar and broth dilution susceptibility-testing methods are used for the determination of the minimal inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism. (Schwalbe, et al., 2007). (n.d.). In METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Cytotoxicity assays are laboratory tests used to evaluate the toxic effects of substances on cells. These assays play a vital role in drug development, environmental toxicology, and the assessment of chemical safety. (2024, October 4). In Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics.
  • The assessment of cytotoxic effects of novel chemical entities on cancer cell lines is a critical primary step in the drug discovery and development pipeline.[8] In vitro cytotoxicity assays provide essential information regarding the dose-dependent effects of a compound on cell viability and proliferation.[9][5] One of the most common and well-established methods for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][12]. (n.d.). In Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. Retrieved from

  • To evaluate the comparability of the two most common radical scavenging assays using 2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, the 50 most popular antioxidant-rich fruits, vegetables and beverages in the US diet were identified and analyzed for their antioxidant capacities, total phenolics and flavonoids content. (2011, November 15). In Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods - Kyung Hee University.
  • The antioxidant properties of the compounds were evaluated using DPPH and CUPRAC assays, as well as lipid peroxidation inhibition models, revealing that incorporation of phenolic ligands confers pronounced antioxidant activity. (2026, February 11). In Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI.
  • The Kirby-Bauer disk diffusion test has long been used as a starting point for determining the susceptibility of specific microbes to various antimicrobial drugs. (n.d.). In Testing the Effectiveness of Antimicrobials | Microbiology - Lumen Learning.
  • Cytotoxicity testing using in vitro models is a fundamental step in drug discovery to evaluate the potential toxicity and therapeutic index of novel drug candidates. Among the various available assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyl tetrazolium bromide) assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity and viability. (2025, April 15). In In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Cytotoxicity assays are laboratory procedures designed to assess the ability of substances to inhibit cell growth or cause cell death. They are crucial in drug development, toxicology studies, and cancer research, enabling scientists to understand how a substance affects cellular health and viability. (n.d.). In Cytotoxicity Assays | Life Science Applications.
  • The agar dilution method involves adding different concentrations of antimicrobial substances to the non-selective medium before solidification. Afterwards, the standardised bacterial inoculum is spotted on the agar surface. (2022, March 23). In Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • The reported values of validation parameters indi- cate that both analytical methods are suitable for the determination of TAC in human milk, but the ABTS test is marked by higher repeatability, detectability and sensibility. (n.d.). In A Comparison of ABTS and DPPH methods for assessing the total antioxidant capacity of human milk - MOST Wiedzy.
  • The Kirby-Bauer disk diffusion test is a standardized method for determining the susceptibility of bacteria and fungi to various antimicrobial compounds. (2024, February 5). In How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics.
  • AOX capacity assays are important analytical tools, used worldwide to measure the AOX capacities of various food commodities. (2022, November 30). In Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC.
  • While nitroxyl (HNO) has been shown to engage in oxidation and hydroxylation reactions, little is known about its nitrosating potential. (2025, August 6). In N -Nitroso Products from the Reaction of Indoles with Angeli's Salt - ResearchGate.
  • The ABTS and DPPH methods are among the most popular assays of antioxidant activity determination. (2021, December 22). In Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI.
  • The DPPH method is a commonly used antioxidant testing method because of its simplicity, ease of use, and requirement for only a small amount of sample and reagents[18]. (n.d.). In Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Retrieved from

  • While nitroxyl (HNO) has been shown to engage in oxidation and hydroxylation reactions, little is known about its nitrosating potential. (2006, January 15). In N-Nitroso Products From the Reaction of Indoles With Angeli's Salt - PubMed - NIH.
  • Indole, a versatile outstanding heterocyclic compound, engaged in numerous pharmacological properties due to their multiple biochemical processes. (2022, December 1). In Recent advancements on biological activity of indole and their derivatives: A review.
  • Development of small molecule drug-like inhibitors blocking both nitric oxide synthase and NFκB could offer a synergistic therapeutic approach in the prevention and treatment of inflammation and cancer. (n.d.). In Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC.

Sources

A Methodological Guide to Determining the Thermodynamic Properties of 1H-Indole, 1-methyl-3-nitroso-2-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of novel indole derivatives is vast, yet their progression from discovery to clinical application is contingent on a thorough understanding of their fundamental physicochemical properties. Thermodynamic data, such as enthalpy of formation, Gibbs free energy, and entropy, are critical for predicting a molecule's stability, reactivity, and bioavailability—key factors in drug development.[[“]][2][3] This guide addresses the current informational gap for the specific compound 1H-Indole, 1-methyl-3-nitroso-2-phenyl- . In the absence of published experimental data for this molecule, this whitepaper provides a comprehensive, dual-pronged methodological framework for its characterization. We present a robust integration of in silico computational predictions with established experimental techniques, offering a practical roadmap for researchers to generate the essential thermodynamic data required for informed decision-making in pharmaceutical and chemical research.

Introduction: The Significance of Thermodynamic Profiling

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] The specific functionalization present in 1H-Indole, 1-methyl-3-nitroso-2-phenyl- suggests unique electronic and steric properties that warrant investigation. However, without a thermodynamic profile, its potential remains speculative. Thermodynamic parameters govern the spontaneity and energy balance of binding interactions between a drug candidate and its biological target.[3][5] A comprehensive evaluation of these properties is vital in the early stages of drug development to optimize molecular interactions and ensure favorable pharmacological characteristics.[3][5]

This guide is structured to empower research teams to:

  • Predict the thermodynamic properties of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- using high-accuracy computational models.

  • Experimentally determine these properties through state-of-the-art thermal analysis techniques.

  • Integrate and validate the computational and experimental data to build a complete and reliable thermodynamic profile.

Part 1: In Silico Prediction via Computational Chemistry

Computational chemistry provides a powerful, resource-efficient starting point for estimating the thermodynamic properties of novel molecules.[6][7] Methods like Density Functional Theory (DFT) can predict molecular geometries, electronic structures, and thermodynamic data with a high degree of accuracy, guiding subsequent experimental work.[7][8][9]

The Causality Behind the Computational Approach

By modeling the molecule from first principles, we can calculate its fundamental energetic state and vibrational frequencies.[8] These microscopic properties are then linked via statistical mechanics to macroscopic thermodynamic quantities like enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG).[6] This approach allows for the rapid screening of properties before committing to resource-intensive synthesis and experimentation.

Step-by-Step Computational Workflow

A typical workflow for the in silico determination of thermodynamic properties involves the following steps:

  • Molecular Structure Construction: Build the 3D structure of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations depend on an accurate structure. A common and robust method is the B3LYP functional with a suitable basis set (e.g., 6-31G++(d,p)).[9]

  • Frequency Calculation: Conduct a vibrational frequency analysis at the optimized geometry. This serves two purposes:

    • It confirms that the structure is a true energy minimum (i.e., no imaginary frequencies).

    • The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.[10]

  • Thermochemical Analysis: From the output of the frequency calculation, the following key thermodynamic parameters at a standard temperature (e.g., 298.15 K) and pressure (1 atm) are extracted:

    • Enthalpy of Formation (ΔfH°)

    • Standard Entropy (S°)

    • Gibbs Free Energy of Formation (ΔfG°)

    • Heat Capacity (Cv)

G cluster_workflow Computational Workflow for Thermodynamic Properties mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G**) mol_build->geom_opt Initial 3D Structure freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry therm_analysis 4. Thermochemical Analysis freq_calc->therm_analysis Vibrational Frequencies & ZPVE results Predicted Data: ΔfH°, S°, ΔfG°, Cv therm_analysis->results Statistical Mechanics Calculation G cluster_workflow Integrated Experimental Workflow synthesis Compound Synthesis & Purification dsc DSC Analysis synthesis->dsc Sample tga TGA Analysis synthesis->tga Sample bomb Bomb Calorimetry synthesis->bomb Sample data_int Data Integration & Validation dsc->data_int Tfus, ΔfusH°, Cp tga->data_int Decomposition Temp. bomb->data_int ΔcH°, ΔfH°

Caption: An integrated workflow for the experimental determination of key thermodynamic properties.

Data Integration and Application

The true power of this dual-pronged approach lies in the synthesis of computational and experimental data. Computational predictions can help anticipate the results of experiments, while experimental data provides the necessary validation to confirm the accuracy of the in silico model.

Data Summary and Validation

All generated data should be compiled into a clear, structured format to allow for easy comparison and interpretation.

Thermodynamic PropertyComputational PredictionExperimental Result
Enthalpy of Formation (ΔfH°) Value from DFTValue from Bomb Calorimetry
Melting Point (Tfus) Not directly calculatedValue from DSC
Enthalpy of Fusion (ΔfusH°) Not directly calculatedValue from DSC
Thermal Decomposition (Td) Not directly calculatedValue from TGA
Heat Capacity (Cp) Value from DFTValue from DSC

Discrepancies between predicted and experimental values can provide valuable insights into molecular interactions or limitations of the computational model, prompting further refinement.

Application in Drug Development

The fully characterized thermodynamic profile of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- directly informs critical drug development decisions:

  • Stability and Shelf-life: The enthalpy of formation and TGA data indicate the molecule's inherent stability, which is crucial for predicting shelf-life and formulating a stable drug product. [11][12]* Solubility and Bioavailability: Thermodynamic properties are linked to the energy required to break the crystal lattice and solvate the molecule, which are key determinants of solubility and, consequently, bioavailability.

  • Binding Affinity: The Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, dictates how strongly a drug binds to its target. [2]Understanding these components allows for the rational design of more potent and selective drug candidates. [[“]]

Conclusion

While specific thermodynamic data for 1H-Indole, 1-methyl-3-nitroso-2-phenyl- is not yet publicly available, this guide provides a comprehensive and scientifically rigorous framework for its determination. By systematically applying the integrated computational and experimental workflows detailed herein, researchers can generate the critical data needed to assess its stability, reactivity, and potential as a therapeutic agent. This methodological approach ensures a foundation of trustworthiness and expertise, enabling informed, data-driven decisions and accelerating the path from novel compound to potential therapeutic breakthrough.

References

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). Vertex AI Search.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • What is the significance of thermodynamic profiling in drug design? Consensus.
  • Density functional theory. Wikipedia.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager.
  • Importance of Thermodynamics in Drug Designing.
  • Thermogravimetric Analyzer (TGA). (2026, February 26).
  • Thermogravimetric analysis. Wikipedia.
  • Thermodynamic Studies for Drug Design and Screening. PMC.
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties.
  • Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31).
  • Differential Scanning Calorimeter.
  • Thermodynamic Studies for Drug Design and Screening | Request PDF. (2025, August 7).
  • Corrections to standard state in combustion calorimetry: an upd
  • Enthalpy of Combustion: Definition, Formula, Experiment & Examples. Vedantu.
  • DFT CALCULATIONS OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF MOLTEN SN: ZERO-PRESSURE ISOBAR.
  • Computational Thermodynamic Properties. Fiveable.
  • Investigation of Thermodynamic Properties and Hardness by DFT Calculations of S2X2 isomers (X: F, Cl, Br). (2022, January 15). Chemical Methodologies.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. PMC - NIH.
  • Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. (2026, February 25). arXiv.org.
  • DSC Studies on Organic Melting Temperature Standards | Request PDF.
  • The calculation of thermodynamic properties of molecules. (2010, February 11). Chemical Society Reviews (RSC Publishing).
  • experimental thermodynamics volume vii. College of Engineering and Applied Science.
  • Standard enthalpy of form
  • Predicting Molecular Properties via Comput
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF.
  • APPLICATION OF COMPUTATIONAL CHEMISTRY METHODS TO OBTAIN THERMODYNAMIC DATA FOR HYDROGEN PRODUCTION FROM LIQUEFIED PETROLEUM GAS. (2012, September 19). SciELO.
  • Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons. (2022, May 11). Pearson.
  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.
  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO.
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9).
  • Calorimetry | Enthalpy of Combustion, He
  • The estimation of thermodynamic properties for organic compounds and chemical reactions.
  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023, July 15). Impactfactor.

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difference between 3-nitroso and 3-nitro 2-phenylindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Analysis: 3-Nitroso vs. 3-Nitro 2-Phenylindole Derivatives in Medicinal Chemistry

Executive Summary

This technical guide provides a rigorous comparison between 3-nitroso-2-phenylindole and 3-nitro-2-phenylindole derivatives. While sharing the pharmacologically active 2-phenylindole scaffold—a known tubulin polymerization inhibitor targeting the colchicine binding site—these two derivatives diverge significantly in synthetic accessibility, electronic stability, and metabolic fate.

For drug development professionals, the critical distinction lies in their biological behavior: the 3-nitro derivative often acts as a stable prodrug requiring enzymatic activation (nitroreductases), whereas the 3-nitroso congener represents a highly reactive, often toxic metabolic intermediate capable of direct covalent DNA interaction.

Structural & Electronic Fundamentals

The core difference lies in the oxidation state of the nitrogen at the C3 position and the resulting electronic conjugation with the indole


-system.
Feature3-Nitro (

)
3-Nitroso (

)
Oxidation State +3 (Highly Oxidized)+1 (Intermediate)
Electronic Effect Strong electron-withdrawing group (EWG) via resonance (

) and induction (

). Deactivates the ring.
Moderate EWG. Capable of acting as an electron donor in specific resonance forms.
Tautomerism None. The nitro group is fixed.High. Exists in equilibrium with the 3-isonitroso (oxime) tautomer.
Stability High thermal and metabolic stability (shelf-stable).Low stability; prone to dimerization, oxidation to nitro, or reduction to amine.
The Tautomerism Challenge (Nitroso)

Unlike the nitro derivative, 3-nitroso-2-phenylindole is subject to nitroso-oxime tautomerism. In solution, the equilibrium depends on solvent polarity.

  • Nitroso form:

    
     (Green/Blue in non-polar solvents).
    
  • Oxime form:

    
     (Yellow/Red in polar solvents).
    
  • Note: The presence of the bulky 2-phenyl group sterically hinders dimerization (azo-dioxide formation), a common fate for less substituted nitroso compounds, thereby stabilizing the monomeric nitroso/oxime species.

Synthetic Divergence

The synthesis of these derivatives requires distinct electrophilic aromatic substitution protocols. The 3-position is the most nucleophilic site on the indole ring, but the choice of electrophile dictates the product.

Diagram: Synthetic Pathways

SynthesisPathways Indole 2-Phenylindole (Precursor) Nitroso 3-Nitroso-2-phenylindole (Equilibrium with Oxime) Indole->Nitroso Electrophilic Substitution (NO+) Nitro 3-Nitro-2-phenylindole (Stable) Indole->Nitro Electrophilic Substitution (NO2+) Nitroso->Nitro Oxidation Reagent_A NaNO2 / AcOH (Nitrosation) Reagent_B NH4NO3 / TFAA (Nitration) Reagent_C H2O2 / AcOH (Oxidation)

Caption: Divergent synthetic pathways. Nitrosation utilizes the nitrosonium ion (


), while nitration utilizes the nitronium ion (

).
Protocol A: Synthesis of 3-Nitroso-2-phenylindole
  • Mechanism: Nitrosation via the nitrosonium ion (

    
    ).
    
  • Reagents: Sodium Nitrite (

    
    ), Glacial Acetic Acid (
    
    
    
    ).
  • Step-by-Step:

    • Dissolve 2-phenylindole (1.0 eq) in glacial acetic acid at 15–20°C.

    • Add aqueous

      
       (1.2 eq) dropwise over 30 minutes. Critical: Maintain temperature <25°C to prevent oxidation to nitro.
      
    • A precipitate forms immediately (often red/orange due to oxime tautomer).

    • Quench with ice water. Filter the solid.

    • Purification: Recrystallization from ethanol. Avoid chromatography on silica, which can catalyze degradation or tautomeric shifts.

Protocol B: Synthesis of 3-Nitro-2-phenylindole
  • Mechanism: Nitration via the nitronium ion (

    
    ).
    
  • Reagents: Ammonium Tetramethylnitrate, Trifluoroacetic Anhydride (TFAA). Note: This "non-acidic" method is superior to traditional

    
     for regioselectivity.[1]
    
  • Step-by-Step:

    • Dissolve 2-phenylindole in

      
       at 0°C.
      
    • Add Ammonium Tetramethylnitrate (1.1 eq).

    • Add TFAA (1.1 eq) dropwise. The active reagent, trifluoroacetyl nitrate, generates

      
       in situ.
      
    • Stir at room temperature for 2 hours.

    • Purification: Silica gel column chromatography (Hexane/EtOAc). The product is stable and isolates as a yellow solid.

Spectroscopic Characterization

Distinguishing these two derivatives requires careful analysis of vibrational and magnetic resonance signatures.

Method3-Nitro-2-phenylindole3-Nitroso-2-phenylindole (Oxime form)
IR Spectroscopy Strong bands: 1500–1530 cm⁻¹ (asym

) and 1300–1350 cm⁻¹ (sym

).
Broad band: 3200–3400 cm⁻¹ (

). Weak/Absent

stretch if in oxime form.
¹H NMR (DMSO-d₆) NH Signal: Broad singlet ~12.5 ppm. C4-H: Deshielded doublet (downfield shift due to

anisotropy).
NH Signal: Often absent or shifted if oxime form dominates. OH Signal: Broad singlet ~11.0–13.0 ppm (exchangeable with

).
UV-Vis

~349 nm (Yellow).

shifts to visible region (Red/Orange) due to extended conjugation of the quinoid-oxime structure.

Pharmacological Implications & Metabolic Fate

This is the most critical section for drug development. The 2-phenylindole scaffold is a validated tubulin polymerization inhibitor (binding to the colchicine site). However, the C3 substituent dictates the toxicity profile.

Metabolic Reduction Cascade

In vivo, 3-nitroindoles are not inert. They serve as substrates for Nitroreductases (NTRs) , leading to a cascade of reactive intermediates.[2]

Diagram: Bioactivation & Toxicity

MetabolicFate Nitro 3-Nitro-2-phenylindole (Prodrug / Stable) Nitroso 3-Nitroso-2-phenylindole (Reactive Intermediate) Nitro->Nitroso Nitroreductase (2e-) Hydroxylamine N-Hydroxylamine (Genotoxic) Nitroso->Hydroxylamine Nitroreductase (2e-) DNA_Adduct Covalent DNA Adducts (Mutagenicity) Nitroso->DNA_Adduct Direct Electrophilic Attack Amine 3-Amino-2-phenylindole (Potential Active Drug) Hydroxylamine->Amine Reductase (2e-) Hydroxylamine->DNA_Adduct Esterification & Loss of LG

Caption: The metabolic reduction cascade. The 3-nitroso species is a transient, highly reactive intermediate often responsible for off-target cytotoxicity.

Key Biological Differences
  • Tubulin Binding: Both derivatives retain affinity for the colchicine site on

    
    -tubulin, causing G2/M cell cycle arrest. However, the 3-nitro  derivative is generally preferred in SAR studies because it lacks the chemical promiscuity of the nitroso group.
    
  • Cytotoxicity (Ames Liability):

    • 3-Nitroso: Highly mutagenic in Ames tests. It can directly nitrosate DNA bases or react with thiol groups on proteins (e.g., Cys residues on tubulin).

    • 3-Nitro: Mutagenicity depends on the expression levels of nitroreductases in the target tissue. In hypoxic tumor environments (high NTR activity), 3-nitro derivatives can be selectively bioactivated, serving as hypoxia-activated prodrugs (HAPs).

References

  • BenchChem Technical Support. (2025).[1] Validating the Synthesis of 3-Nitroindole: A Spectroscopic Comparison. (Describes non-acidic nitration protocols). Link

  • Astolfi, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry.[1][3] (Details the synthesis of 3-nitroso derivatives via NaNO2/AcOH). Link

  • Kwon, O., et al. (2009).[4] Production of 3-nitrosoindole derivatives by Escherichia coli during anaerobic growth.[5] Journal of Bacteriology. (Discusses the biological formation and toxicity of nitrosoindoles). Link

  • Gastpar, R., et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry. (Establishes the 2-phenylindole scaffold as a tubulin inhibitor). Link

  • Pezzuto, A., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.[6] Organic & Biomolecular Chemistry.[1][3] (Provides SAR context for 2-phenylindole derivatives). Link

Sources

Photophysical Characterization of 1-Methyl-3-Nitroso-2-Phenylindole (MNPI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical and photochemical characteristics of 1-methyl-3-nitroso-2-phenylindole (MNPI) . As a derivative of the indole scaffold, MNPI represents a distinct class of C-nitroso compounds characterized by unique electronic transitions, solvatochromic behavior, and photo-labile properties.

MNPI is primarily utilized in research as a nitric oxide (NO) donor , a photochromic switch, and a mechanistic probe for electrophilic aromatic substitution. Its photophysics are dominated by the interplay between the electron-rich indole core and the electron-withdrawing nitroso group, resulting in a low-lying


 transition that renders the monomeric form green in solution, while the dimeric form (solid state) remains colorless or yellow.

Electronic Structure & Absorbance Characteristics[1][2]

The photophysical profile of MNPI is defined by the conjugation of the indole


-system with the nitroso (

) moiety at the C3 position.
Spectral Properties

Unlike simple indoles which absorb strictly in the UV, MNPI exhibits a multi-band absorption profile due to the nitroso chromophore.

Transition Type

(approx.)[1][2][3]
Extinction Coefficient (

)
Visual AppearanceOrigin

(Indole)
250–300 nmHigh (

)
ColorlessIndole core excitation (

)
Charge Transfer (CT) 340–400 nmMedium (

)
Yellow/UVDonor (Indole)

Acceptor (NO)

(Nitroso)
640–700 nmLow (

)
Green/Blue Forbidden transition of NO lone pair
Ionization Potential

The ionization potential (IP) of MNPI has been determined to be 7.50 eV [1].[4] This relatively low IP, compared to unsubstituted indole (~7.76 eV), indicates that the 1-methyl and 2-phenyl groups stabilize the cation radical, facilitating electron transfer processes.

Solvatochromism

MNPI exhibits positive solvatochromism. In polar aprotic solvents (e.g., DMSO, Acetonitrile), the Charge Transfer (CT) band undergoes a bathochromic (red) shift due to the stabilization of the polarized excited state.

  • Non-polar (Cyclohexane): Monomer prevails; distinct green color visible.

  • Polar (Ethanol/DMSO): Broadening of CT bands; potential acceleration of dimerization or tautomerization equilibria.

Photochemical Mechanisms[6][7][8]

The utility of MNPI lies in its photochemical reactivity, specifically C-N bond homolysis and Dimerization .

Photo-induced NO Release

Upon irradiation with UV-A light (320–400 nm) or visible light matching the


 band, MNPI undergoes cleavage of the C-N bond, releasing Nitric Oxide (

) and generating a radical intermediate.

Pathway:

  • Excitation to

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Intersystem Crossing (ISC) to the Triplet State (

    
    ).
    
  • Homolytic cleavage of the

    
     bond.
    
  • Release of

    
     and formation of the 1-methyl-2-phenylindolyl radical.
    
Monomer-Dimer Equilibrium (Photochromism)

In the solid state, MNPI exists as a pale yellow/colorless azodioxide dimer . Upon dissolution or heating, it dissociates into the deep green nitroso monomer .

  • Solid State: Dimer (Colorless/Yellow)

  • Solution: Monomer (Green)

  • Photolysis (Cryogenic): Irradiation of the dimer at low temperatures can regenerate the monomer [2].

Photochemistry Dimer Dimer (Azodioxide) (Colorless/Yellow) Solid State Monomer Monomer (C-Nitroso) (Green) Solution Phase Dimer->Monomer Heat / Dissolution Monomer->Dimer Crystallization Excited Excited State (S1 / T1) Monomer->Excited hν (UV/Vis) Radical Indolyl Radical + NO (Gas) Excited->Radical C-N Homolysis Radical->Monomer Recombination

Caption: Photochromic and dissociation pathways of MNPI. The monomer-dimer equilibrium is thermally driven, while NO release is photochemically driven.

Experimental Protocols

Synthesis of 1-Methyl-3-nitroso-2-phenylindole

Note: Perform all steps in a fume hood due to the toxicity of nitroso compounds.

Reagents: 1-methyl-2-phenylindole, Sodium Nitrite (


), Concentrated HCl, Ethanol.
  • Dissolution: Dissolve 10 mmol of 1-methyl-2-phenylindole in 50 mL of glacial acetic acid or ethanol. Cool the solution to 0–5°C in an ice bath.

  • Nitrosation: Dropwise add a saturated aqueous solution of

    
     (1.2 eq) while stirring vigorously. Maintain temperature below 5°C to prevent side reactions.
    
  • Precipitation: A green precipitate (monomer) or yellow precipitate (dimer) will form depending on concentration.

  • Work-up: Dilute with ice-cold water. Filter the solid.

  • Purification: Recrystallize from ethanol/water. Dry in vacuo in the dark.

Spectroscopic Characterization (UV-Vis)

Objective: Determine


 and verify monomer presence.
  • Preparation: Prepare a

    
     M stock solution of MNPI in spectroscopic grade Dichloromethane (DCM).
    
  • Baseline: Run a baseline correction with pure DCM.

  • Scan: Scan from 250 nm to 800 nm.

  • Observation:

    • Look for the strong

      
       peak < 350 nm.
      
    • Look for the weak

      
       peak ~650–700 nm (Green color).
      
    • Note: If the solution is yellow and lacks the 600+ nm band, the compound may be dimerized or degraded. Heating the cuvette gently should restore the green color (thermochromism).

Photolysis & NO Release Assay

Objective: Quantify NO release upon irradiation.

  • Probe: Use the Griess Reagent (sulfanilamide + N-(1-naphthyl)ethylenediamine) to detect nitrite (

    
    ), the oxidation product of NO in aqueous media.
    
  • Setup: Place a 50

    
    M solution of MNPI (in 10% DMSO/PBS buffer) in a quartz cuvette.
    
  • Irradiation: Expose to a 365 nm UV LED or a broad-spectrum Xenon lamp with a UV cutoff filter (if targeting visible band).

  • Sampling: At 0, 5, 10, and 20 min intervals, take aliquots.

  • Detection: Mix aliquot with Griess reagent (1:1). Incubate 10 min. Measure Absorbance at 540 nm.

  • Calibration: Compare against a standard curve of Sodium Nitrite (

    
    ).
    

Applications & Causality

Mechanistic Probes

MNPI serves as a model for electrophilic aromatic substitution at the C3 position. The stability of the 2-phenyl group allows researchers to isolate the C-nitroso intermediate, which is often transient in other indoles [3].

Nitric Oxide Donors

The weak C-N bond energy in the excited state makes MNPI a controllable NO donor. Unlike S-nitrosothiols, C-nitroso compounds can be triggered by specific wavelengths of light, offering spatiotemporal control for biological signaling studies [4].

Fluorescence Quenching (Dark Acceptor)

MNPI is generally non-fluorescent due to the heavy-atom effect and rapid Intersystem Crossing (ISC) induced by the nitroso group.

  • Application: It acts as a "Dark" quencher. If the nitroso group is reduced (e.g., to an amine) or cleaved, the inherent fluorescence of the 1-methyl-2-phenylindole core (

    
     nm) is restored. This "Turn-On" fluorescence mechanism is used to detect reducing environments or specific enzymes.
    

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n, π*) S0->S1 T1 Triplet State (T1) S1->T1 ISC T1->S0 Non-Radical Decay Rxn NO Release / Dimerization T1->Rxn Photochemistry Abs Absorbance (Vis/UV) ISC Intersystem Crossing (Fast)

Caption: Jablonski diagram illustrating the quenching pathway. Fast ISC to T1 prevents fluorescence, leading to photochemistry.

References

  • Rademacher, P. (1996). Ionization potentials of nitrosamines. In The Chemistry of Amino, Nitroso, Nitro and Related Groups. Wiley.[5]

  • Vancik, H., et al. (2002). Solid state photochromism and thermochromism in nitroso monomer-dimer equilibrium. Journal of Physical Chemistry B.

  • Greci, L., et al. (1998). Nitrenium ions. Reactivity and crystal structure of 1-methyl-2-phenyl-3-nitrosoindole derivatives. Journal of the Chemical Society, Perkin Transactions 2.

  • Peyrot, F., et al. (2006).[6] N-Nitroso Products from the Reaction of Indoles with Angeli's Salt.[6][7] Chemical Research in Toxicology.

  • Liu, H.L., et al. (2023).[8] A Novel Indole Derivative with Superior Photophysical Performance.[8] International Journal of Molecular Sciences.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-Methyl-3-nitroso-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the regioselective synthesis of 1-methyl-3-nitroso-2-phenyl-1H-indole via electrophilic aromatic substitution (


). 3-Nitrosoindoles are valuable intermediates in the synthesis of 

-carbolines, pharmaceutical scaffolds, and materials science applications due to their unique redox properties and intense coloration (typically green).

This protocol utilizes a classic nitrosation strategy using sodium nitrite (


) in glacial acetic acid. Unlike N-unsubstituted indoles, which can tautomerize to oximino-indolenines, the N-methylated substrate yields the stable C-nitroso monomer. This guide emphasizes critical process parameters (CPPs)—specifically temperature control and stoichiometry—to prevent over-oxidation to the nitro analog (

).

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the generation of nitroso compounds and the use of nitrosating agents.[1][2]

  • Sodium Nitrite (

    
    ):  Toxic if swallowed. Contact with acids liberates toxic nitrogen oxides (
    
    
    
    ).
  • Nitrosamines: While the target is a C-nitroso compound, the reagents used can form N-nitrosamines (potent carcinogens) if secondary amines are present as impurities.[2] Ensure all glassware is free of amine contaminants.

  • Glacial Acetic Acid: Corrosive. Use in a fume hood.

  • Exotherm Control: Nitrosation is exothermic. Runaway temperatures can lead to decomposition or explosion.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is a direct C3-functionalization of the electron-rich indole ring. The presence of the phenyl group at C2 blocks that position, while the N-methyl group prevents N-nitrosation, directing the electrophile (


) exclusively to the C3 position.
Reaction Scheme (DOT Visualization)

ReactionScheme SM 1-Methyl-2-phenylindole (C15H13N) Intermediate Wheland Intermediate (C3-attack) SM->Intermediate + NO+ (0-5°C) Reagents NaNO2 / AcOH (Nitrosonium ion source) Reagents->Intermediate Product 1-Methyl-3-nitroso-2-phenylindole (Green Solid) Intermediate->Product - H+

Figure 1: Reaction pathway for the C3-nitrosation of 1-methyl-2-phenylindole.

Materials & Stoichiometry

Batch Size: 10 mmol scale (Scalable to 100 mmol with active cooling).

ReagentMW ( g/mol )Equiv.[3]AmountRole
1-Methyl-2-phenylindole 207.271.02.07 gSubstrate
Sodium Nitrite (

)
69.001.20.83 gNitrosating Agent
Glacial Acetic Acid 60.05Solvent20 mLSolvent/Acid Catalyst
Water (Distilled) 18.02Solvent5 mLNitrite dissolution
Ethanol (Cold) 46.07Wash10 mLPurification

Experimental Protocol

Phase 1: Preparation & Dissolution
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and an addition funnel.

  • Substrate Solution: Charge the flask with 1-methyl-2-phenylindole (2.07 g) and Glacial Acetic Acid (20 mL). Stir until fully dissolved.

    • Note: If solubility is poor, mild warming (

      
      ) is permitted, but the solution must  be cooled back down before Step 3.
      
  • Cooling: Place the reaction vessel in an ice-salt bath. Cool the internal temperature to

    
     .
    
    • Critical: Do not proceed until

      
      . Higher temperatures favor oxidation to the nitro (
      
      
      
      ) derivative.
Phase 2: Nitrosation (The Critical Step)
  • Nitrite Solution: Dissolve Sodium Nitrite (0.83 g) in minimal distilled water (approx. 5 mL).

  • Addition: Add the aqueous

    
     solution dropwise to the indole solution over 20–30 minutes.
    
    • Observation: The solution will rapidly change color, typically turning a deep dark green or blue-green, characteristic of monomeric nitrosoindoles.

    • Control: Maintain internal temperature below

      
       throughout the addition.
      
  • Reaction: Allow the mixture to stir at

    
     for an additional 1–2 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    green/colored spot.
Phase 3: Quenching & Isolation
  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a green solid.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

  • Washing:

    • Wash the cake with cold water (

      
      ) to remove residual acetic acid and inorganic salts.
      
    • Wash with a small amount of cold ethanol (5 mL) to remove unreacted starting material (if any).

  • Drying: Dry the solid under vacuum at room temperature (do not heat above

    
     as nitroso compounds can be thermally labile).
    
Experimental Workflow Diagram

Workflow Start Start: 1-Methyl-2-phenylindole Dissolve Dissolve in Glacial AcOH Start->Dissolve Cool Cool to 0-5°C (Ice/Salt Bath) Dissolve->Cool AddNitrite Dropwise Addition of NaNO2(aq) (Maintain T < 5°C) Cool->AddNitrite React Stir 1-2h @ 0-5°C (Deep Green Color) AddNitrite->React Quench Pour into Ice Water React->Quench Filter Vacuum Filtration Quench->Filter Wash Wash: H2O then Cold EtOH Filter->Wash Dry Vacuum Dry (<40°C) Wash->Dry

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Expected Results

The product, 1-methyl-3-nitroso-2-phenylindole , is distinct from its precursor due to the substitution at C3.

ParameterExpected ResultNotes
Appearance Green crystalline solid 3-Nitrosoindoles are deeply colored (green/blue) due to the

transition of the nitroso group.
Melting Point

(Decomp)
Reference Value (Analogue). Note: Nitroso compounds often decompose upon melting.
1H NMR Loss of C3-H signal.The singlet/multiplet for C3-H (usually ~6.5-7.0 ppm in precursor) will be absent.
1H NMR (Me) Singlet,

ppm
N-Methyl group.
IR Spectroscopy

Characteristic

stretch (often overlaps with aromatic C=C).

Self-Validation Check:

  • Did the color change to green? (Yes = Nitroso formed).

  • Did the color turn yellow/orange? (Warning: Indicates oxidation to Nitro (

    
    ) or starting material).
    
  • Is the product soluble in water? (No = Good, salts washed away).

Mechanism of Action

The reaction proceeds via the generation of the nitrosonium ion (


), a potent electrophile formed in situ from nitrous acid (

).
  • Activation:

    
    
    
  • Dehydration:

    
     (Nitrosonium)
    
  • Attack: The electron-rich C3 position of the indole attacks

    
    .
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-nitroso product.

Note on Regioselectivity: The C3 position is the most nucleophilic site in the indole system. The C2-phenyl group provides steric bulk but also conjugation; however, C3 remains the kinetic site of attack.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product is Yellow/Orange Oxidation to Nitro (

)
Reaction temp was too high. Keep

strictly. Ensure inert atmosphere (

) if possible.
Low Yield Incomplete precipitationThe product might be slightly soluble in acetic acid. Add more ice water or neutralize slightly with

(carefully) to pH 5-6.
Sticky/Tar Product DecompositionReaction time too long or reagents added too quickly causing local exotherms.
Starting Material Remains Insufficient

Check

quality (it is hygroscopic and degrades). Use fresh reagent.

References

  • Tedder, J. M., et al. (1992). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2.[4]

  • Greci, L., et al. (1998). Reactivity and crystal structure of 1-methyl-2-phenyl-3-nitrosoindole.... Journal of the Chemical Society, Perkin Transactions 2.[4] - Confirming the specific target molecule structure and existence.

  • Colonna, M., et al. (1971). Reactions of indoles with nitrogen dioxide and nitrous acid. Tetrahedron.

  • Sigma-Aldrich. Safety Data Sheet: Sodium Nitrite.

Sources

nitrosation of 1-methyl-2-phenylindole reaction conditions

[1][2][3]

Executive Summary

This application note details the synthesis and optimization of 1-methyl-3-nitroso-2-phenylindole via electrophilic nitrosation. Unlike 2-phenylindole, which tautomerizes to a stable oxime upon nitrosation, the N-methylated analog is sterically and electronically locked, yielding a C-nitroso species. This compound typically isolates as green crystals , a distinctive chromophoric signature of monomeric C-nitrosoarenes.

This guide covers two distinct protocols:

  • Method A (Classical): Sodium Nitrite in Glacial Acetic Acid (Standard high-yield approach).

  • Method B (Modern/Green): Radical nitrosation using

    
     and Potassium Persulfate (
    
    
    ).

Mechanistic Principles & Reaction Design

The Regioselectivity of Electrophilic Attack

Indoles are

The "Oxime vs. Nitroso" Divergence

A critical failure point in indole nitrosation is misidentifying the product state.

  • N-H Indoles: The initial 3-nitroso product tautomerizes rapidly to the oxime (yellow/orange).

  • N-Methyl Indoles: Tautomerization is blocked. The product remains a C-nitroso moiety. These compounds often exhibit a deep green color in the solid state due to

    
     transitions of the nitroso group, or form colorless dimers in solution.
    
Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence and the specific pathway for 1-methyl-2-phenylindole.

Indole_Nitrosation_MechanismStart1-Methyl-2-Phenylindole(N-Me, C2-Ph)InterWheland Intermediate(C3 Attack)Start->Inter+ NO+ReagentHNO2 / H+Reagent->InterProduct1-Methyl-3-Nitroso-2-Phenylindole(Green Solid)Inter->Product- H+OximeIndolin-3-one Oxime(Impossible for N-Me)Inter->OximeBlockedSideAzo-bis-indole(Dimer impurity)Product->SideExcess NO+ / Temp > 20°C

Figure 1: Mechanistic pathway showing the formation of the C-nitroso product and the blocking of the oxime tautomerization path.

Experimental Protocols

Method A: Classical Acidic Nitrosation (Standard)

This method utilizes the in situ generation of the nitrosonium ion (


Reagents:

  • 1-Methyl-2-phenylindole (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 – 1.5 eq)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Water (for quenching)

Protocol Steps:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-phenylindole (e.g., 1.0 g, 4.8 mmol) in glacial acetic acid (15 mL). The solution may be slightly yellow.

  • Cooling (Critical): Place the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .

    • Why? Higher temperatures promote the formation of the azo-dimer side product.

  • Nitrite Addition: Dissolve Sodium Nitrite (0.40 g, 5.8 mmol) in a minimum amount of water (approx. 1-2 mL). Add this solution dropwise to the indole mixture over 10–15 minutes.

    • Observation: The solution will rapidly darken, typically turning a deep green or blue-green color.

  • Reaction: Stir at 0–5 °C for 1–2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    green/colored spot.
  • Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a green solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove residual acid and inorganic salts.

  • Purification: Recrystallize from ethanol or methanol if necessary.

    • Expected Yield: 75–85%[2]

    • Appearance: Green crystalline solid.

Method B: Radical Nitrosation (Green Chemistry)

Based on recent methodologies (e.g., Shoberu et al., 2019), this approach uses persulfate to generate radical species, avoiding strong acids and reducing waste.

Reagents:

  • 1-Methyl-2-phenylindole (1.0 eq)

  • 
     (2.0 eq)
    
  • 
     (Potassium Persulfate) (1.5 eq)
    
  • Solvent: Acetonitrile (

    
    ) / Water (1:1)
    

Protocol Steps:

  • Setup: Mix the indole (1.0 mmol) and

    
     (2.0 mmol) in 
    
    
    (5 mL).
  • Initiation: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at room temperature (25 °C) for 3–6 hours.

    • Mechanism:[3][4][5] The persulfate oxidizes nitrite to nitrogen dioxide radical (

      
      ) or similar active species which effects the nitrosation.
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the key variables that dictate product purity versus side-product formation.

ParameterOptimal RangeImpact of Deviation
Temperature 0 – 5 °C> 10 °C: Increases formation of azo-dimers (Red/Brown impurities). < -10 °C: Reaction stalls.
Stoichiometry (

)
1.2 – 1.5 eqExcess (>2.0 eq): Risk of nitration (forming 3-nitroindole) via oxidation of the nitroso group.
Solvent System Glacial AcOHStrong Mineral Acid (HCl): Can lead to decomposition or hydrolysis if not strictly controlled. AcOH buffers the reaction effectively.
Atmosphere Air or

Generally insensitive to oxygen, but

is preferred to prevent auto-oxidation of the moist product.
Troubleshooting Guide
  • Problem: Product is a brown tar/oil instead of a green solid.

    • Cause: Reaction temperature was too high, or acid concentration was too strong, leading to polymerization.

    • Solution: Repeat strict 0°C control; ensure slow addition of nitrite.

  • Problem: Low Yield.

    • Cause: Product solubility in the quench water.

    • Solution: Saturate the aqueous quench layer with NaCl (brine) before extraction if precipitation is poor.

Purification Workflow

The purification of C-nitroso compounds requires care as they can be thermally unstable.

Purification_WorkflowCrudeCrude Reaction Mixture(Acidic)QuenchQuench into Ice WaterCrude->QuenchPrecipPrecipitate Formed?Quench->PrecipFilterVacuum FiltrationWash with H2OPrecip->FilterYes (Solid)ExtractExtract with DCM/EtOAcWash with NaHCO3Precip->ExtractNo (Oily/Sticky)RecrystRecrystallization(MeOH or EtOH)Filter->RecrystExtract->RecrystFinalPure 1-Me-3-Nitroso-2-Ph-Indole(Green Crystals)Recryst->Final

Figure 2: Decision tree for the isolation and purification of the target nitrosoindole.

Safety & Handling

  • Sodium Nitrite: Toxic if swallowed. Oxidizer.[2][4] Contact with combustible material may cause fire.

  • Nitrosamines: While the target is a C-nitroso compound, the reaction conditions (acid + nitrite) can generate carcinogenic N-nitrosamines if secondary amine impurities are present. Work in a fume hood.

  • Product Stability: C-nitroso compounds can dimerize or oxidize to nitro compounds upon prolonged exposure to light and air. Store in amber vials at 4 °C.

References

  • Greci, L., Rossetti, M., Galeazzi, R., Sgarabotto, P., & Cozzini, P. (1998). Nitrenium ions.[6][3] Part 4. Reactivity and crystal structure of 1-methyl-2-phenyl-3-nitrosoindole... Journal of the Chemical Society, Perkin Transactions 2, (12), 2683-2688.

  • Shoberu, A., Li, C. K., Tao, Z. K., & Zou, J. P. (2019).[4] NaNO2/K2S2O8‐mediated Selective Radical Nitration/Nitrosation of Indoles: Efficient Approach to 3‐Nitro‐ and 3‐Nitrosoindoles.[4] Asian Journal of Organic Chemistry, 8(5), 656-660.

  • Colonna, M., Greci, L., & Poloni, M. (1982). C-Nitroso compounds.[7][6][5][8][9] Part 3. Reactivity of 3-nitrosoindoles with indoles.[7][6] Journal of the Chemical Society, Perkin Transactions 2, (4), 455-459.

  • Tedder, J. M. (1957). The direct introduction of the nitroso-group into aromatic nuclei. Chemical Reviews, 57(4), 793-816. (Foundational Review on Nitrosation).

Regioselective C3-Nitrosation of 2-Phenylindole: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Synthesis of 3-Nitroso-2-phenylindole Content Type: Detailed Application Notes and Protocols

Executive Summary

This application note details the regioselective synthesis of 3-nitroso-2-phenylindole (and its tautomeric 3-oximino-2-phenylindolenine form) from 2-phenylindole . This transformation is a critical entry point for synthesizing carbolines, amino-indoles, and complex pharmaceutical scaffolds. We present two validated protocols: a classic solution-phase method using sodium nitrite in glacial acetic acid, and a "green" solid-state alternative. Emphasis is placed on controlling the oxidation state to prevent the formation of the 3-nitro impurity and managing the nitroso-oxime tautomeric equilibrium.

Scientific Foundation & Chemical Logic

The Regioselectivity Challenge

Indoles are electron-rich heterocycles that undergo electrophilic aromatic substitution (


) with high facility.
  • C3 Nucleophilicity: The C3 position is the most nucleophilic site (

    
     times more reactive than benzene) due to the stabilization of the cationic intermediate by the adjacent nitrogen lone pair.
    
  • The C2-Phenyl Effect: In 2-phenylindole, the bulky phenyl group at C2 sterically blocks that position and extends conjugation. However, it also stabilizes the resulting electrophilic intermediate.

  • Selectivity Control: The primary challenge is not reactivity, but selectivity . Over-oxidation to the 3-nitro (

    
    )  derivative or N-nitrosation (at N1) are common side reactions. N-nitrosation is generally reversible (Fischer-Hepp rearrangement logic), eventually yielding the thermodynamic C3-product.
    
Nitroso-Oxime Tautomerism

A critical "Expertise" insight often overlooked in standard procedures is the tautomeric nature of the product.

  • Nitroso Form: 3-Nitroso-2-phenylindole (Green/Blue solid).

  • Oxime Form: 3-Oximino-2-phenyl-3H-indole (Yellow/Orange solid).

While often referred to as "3-nitrosoindole," the compound frequently exists as the oxime tautomer in polar solvents and the solid state, driven by the stability of the conjugated exocyclic


 bond.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the nitrosation pathway, highlighting the critical sigma-complex intermediate and the tautomeric equilibrium.

IndoleNitrosation Reagents Reagents (NaNO2 + AcOH) Electrophile Active Species (Nitrosonium NO+) Reagents->Electrophile H+ Complex Sigma Complex (Cationic Intermediate) Electrophile->Complex Substrate 2-Phenylindole (C2-blocked) Substrate->Complex + NO+ (Attack at C3) Nitroso 3-Nitroso-2-phenylindole (Kinetic Product) Complex->Nitroso - H+ (Aromatization) Oxime 3-Oximino-2-phenyl-3H-indole (Thermodynamic Tautomer) Nitroso->Oxime Tautomerization (Eq.) Impurity Side Product (3-Nitroindole) Nitroso->Impurity Oxidation (Excess NO2/Air)

Figure 1: Mechanistic pathway of electrophilic nitrosation at the C3 position of 2-phenylindole, showing the critical tautomeric equilibrium.

Experimental Protocols

Protocol A: Standard Solution-Phase Nitrosation

Best for: Scalability, high purity, and rigorous quality control.

Reagents:

  • 2-Phenylindole (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.1 - 1.2 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

  • Water (for quenching)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylindole (1.93 g, 10 mmol) in glacial acetic acid (20 mL) . The solution may be slightly warm; ensure complete dissolution.

  • Temperature Control (Critical): Place the flask in an ice-water bath. Cool the solution to 0–5 °C .

    • Why? Higher temperatures promote oxidation of the nitroso group to a nitro group (

      
      ).
      
  • Nitrite Addition: Prepare a solution of

    
     (0.76 g, 11 mmol)  in a minimum amount of water (~2-3 mL). Add this solution dropwise to the stirred indole solution over 15 minutes.
    
    • Observation: The solution will rapidly change color (typically to a deep orange-red or reddish-brown), indicating the formation of the nitroso/oxime species.

  • Reaction Monitoring: Stir at 0–5 °C for 30–60 minutes. Monitor by TLC (Silica gel; Eluent: 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (orange/yellow).
  • Quenching & Precipitation: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate immediately as a bright orange/yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove all traces of acid and excess nitrite.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) .

    • Yield: Typically 85–92%.[1]

    • Appearance: Orange to reddish needles.

Protocol B: Green Solid-State Nitrosation

Best for: Rapid screening, solvent reduction, and eco-friendly synthesis.

Reagents:

  • 2-Phenylindole (1.0 mmol)

  • 
     (1.2 mmol)
    
  • Wet Silica Gel (

    
     water) OR Trichloroisocyanuric Acid (TCCA) catalytic amount.
    

Methodology:

  • Preparation: In a mortar, place 2-phenylindole (193 mg, 1 mmol) ,

    
     (83 mg, 1.2 mmol) , and wet Silica Gel (200 mg) .
    
  • Grinding: Grind the mixture vigorously with a pestle at room temperature.

    • Mechanism:[2][3][4][5] The acidity of the silica surface (or added catalyst) combined with the friction energy generates the nitrosonium species in situ.

  • Completion: The mixture turns deep colored within 5–10 minutes. Monitor by TLC.[3]

  • Extraction: Transfer the solid to a filter, wash with a small amount of Acetone (10 mL) or Ethyl Acetate to dissolve the product, leaving the silica behind.

  • Evaporation: Remove the solvent under reduced pressure to obtain the crude product.

Characterization & Data Analysis

To validate the synthesis, compare the isolated product against these standard metrics.

TechniqueExpected SignalInterpretation
Appearance Orange/Red NeedlesIndicates conjugated system (likely Oxime form in solid state).
Melting Point 218–222 °C (dec.)Sharp melting point indicates high purity; decomposition is common for N-O compounds.
IR Spectroscopy 3100–3200

(Broad)
O-H stretch (Oxime tautomer).
IR Spectroscopy ~1580–1610

C=N stretch (Indolenine character).
1H NMR (DMSO-d6)

12–13 ppm (Singlet)
N-OH proton (Oxime) or N-H (if Nitroso). Disappearance of C3-H signal is the key confirmation.
UV-Vis

~380–420 nm
n


* transition of the nitroso/oxime chromophore.

Troubleshooting & Optimization

Controlling Oxidation (Nitro vs. Nitroso)

If the 3-nitro derivative (yellow/pale solid, higher mp) is observed:

  • Cause: Reaction temperature > 10 °C or excess

    
    .
    
  • Solution: Strictly maintain 0–5 °C. Ensure the

    
     solution is deoxygenated if the problem persists (sparge water with 
    
    
    
    ).
N-Nitrosation vs. C-Nitrosation

If an unstable N-nitroso species forms (often green oil):

  • Cause: Kinetic control favoring N-attack.

  • Solution: Allow the reaction to stir longer or slightly warm to RT after addition to permit the rearrangement to the thermodynamic C3-product.

Solubility Issues

2-Phenylindole is hydrophobic. If it precipitates out of acetic acid upon cooling:

  • Solution: Use a mixture of AcOH/THF (4:1) or AcOH/DCM to maintain solubility at 0 °C.

References

  • Classic Nitrosation Protocol

    • Tedder, J. M. (1957). The interaction of nitric acid with aromatic hydrocarbons.[6][7][8] Journal of the Chemical Society. Link (Foundational chemistry of nitrosation).

  • Regioselectivity in Indoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for C3-reactivity logic).
  • Hajipour, A. R., et al. (2004). Nitration of phenolic compounds and oxidation of urazoles... using trichloroisocyanuric acid. Journal of Chemical Research.
  • Tautomerism Studies

    • Colonna, M., & Greci, L. (1969). Indole derivatives.[2][3][5][6][9][10][11] Gazzetta Chimica Italiana. (Historical analysis of nitroso-oxime equilibrium in 2-phenylindoles).

  • Modern Application (Bioactive Scaffolds)

    • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[5][6] RSC Advances. Link (Context for nitro/nitroso selectivity).

Sources

Application Note: 1-Methyl-3-nitroso-2-phenylindole as a Strategic Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 1-Methyl-3-nitroso-2-phenylindole as a Synthetic Intermediate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

In the landscape of indole alkaloid synthesis, 1-methyl-3-nitroso-2-phenylindole represents a distinct and underutilized "gateway" intermediate. Unlike its N-unsubstituted counterparts, which readily tautomerize to stable oximes (isatin monoximes), the N-methyl group locks this scaffold in the nitroso form. This unique electronic configuration makes it a potent electrophile and a precursor to 3-aminoindoles , a class of compounds notoriously difficult to isolate due to oxidative instability. This guide details the handling, mechanistic advantages, and protocols for leveraging this intermediate to access privileged pharmacophores, including indolo[3,2-c]quinolines (isocryptolepine analogs) and fused pyrazine systems.

Structural & Mechanistic Advantage

The "Locked" Nitroso Functionality

The reactivity of 3-nitrosoindoles is dictated by the substituent at the indole nitrogen (N1).

  • N-H Indoles: Tautomerize rapidly to 3-oximes (stable, less reactive).

  • N-Methyl Indoles: Cannot tautomerize. They exist as true C-nitroso species, typically appearing as deep green solids. This "locked" state preserves the high energy of the nitroso group, facilitating rapid reduction or condensation reactions that are kinetically unfavorable for the oxime tautomer.

Mechanistic Pathway Map

The following diagram illustrates the divergent synthetic utility of the scaffold.

ReactionPathways Nitroso 1-Methyl-3-nitroso- 2-phenylindole (Deep Green Solid) Amine 3-Amino-1-methyl- 2-phenylindole (Unstable Intermediate) Nitroso->Amine Reduction (Zn/AcOH or N2H4/Ra-Ni) Migration C3-to-N Migration Products Nitroso->Migration Acid/Nucleophile (PhCOCl activation) Tetracycle Indolo[3,2-c]quinoline (Isocryptolepine Analogs) Amine->Tetracycle Condensation w/ Cyclohexanones Quinoxaline Indolo[2,3-b]quinoxaline Amine->Quinoxaline Condensation w/ 1,2-Dicarbonyls

Figure 1: Divergent synthetic pathways from the nitroso intermediate. The N-methyl group prevents oxime formation, directing reactivity toward reduction or nucleophilic attack.

Core Application: Synthesis of Isocryptolepine Analogs

The primary utility of 1-methyl-3-nitroso-2-phenylindole is as a precursor to indolo[3,2-c]quinolines , a scaffold found in the antimalarial natural product isocryptolepine. The standard Fischer indole synthesis often fails for these electron-rich, fused systems. The "Nitroso-Reduction-Condensation" strategy offers a milder alternative.

Protocol A: One-Pot Reduction and Cyclization

Objective: Convert 1-methyl-3-nitroso-2-phenylindole to 11-methyl-6,11-dihydro-5H-indolo[3,2-c]quinoline.

Materials
  • Precursor: 1-Methyl-3-nitroso-2-phenylindole (1.0 eq)

  • Reductant: Hydrazine hydrate (5.0 eq)

  • Catalyst: Raney Nickel (approx. 10% w/w) or 10% Pd/C

  • Electrophile: Cyclohexanone (1.2 eq) (for tetrahydro-intermediate) or Benzaldehyde derivatives (for non-fused analogs)

  • Solvent: Ethanol/Acetic Acid (10:1)

Step-by-Step Methodology
  • Activation: Dissolve 1-methyl-3-nitroso-2-phenylindole (deep green) in Ethanol.

  • Reduction (The Color Change): Add Raney Nickel (slurry in water) followed by dropwise addition of hydrazine hydrate at room temperature.

    • Observation: The reaction is exothermic. The deep green color will fade to a pale yellow or fluorescent blue, indicating the formation of the 3-aminoindole .

    • Critical Control: Do not isolate the 3-amino intermediate. It is prone to air oxidation (forming azo dimers). Proceed immediately to the next step.

  • Condensation: Once the green color disappears, add the ketone (e.g., cyclohexanone) directly to the reaction pot.

  • Cyclization: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Mechanism:[1][2][3][4][5] The 3-amino group forms an imine, which undergoes acid-catalyzed cyclization onto the phenyl ring (Pictet-Spengler type) or oxidative aromatization depending on conditions.

  • Work-up: Filter off the catalyst through Celite. Evaporate the solvent.

  • Purification: Recrystallize from Methanol/DCM.

Data Summary: Solvent Effects on Reduction
Solvent SystemReduction TimeYield (Amine/Cyclized)Notes
Ethanol (Abs.) 30 min85%Cleanest conversion; standard for one-pot.
THF 60 min60%Slower; some dimer formation observed.
Acetic Acid 15 min75%Very fast; promotes immediate cyclization but lower purity.

Advanced Application: C3-to-N Migration (The Greci Rearrangement)

Under acidic activation (e.g., with benzoyl chloride), the nitroso group can trigger a rare 1,3-migration, moving the C2-phenyl group or allowing nucleophilic attack at the C2 position. This is useful for synthesizing highly substituted indole derivatives that are inaccessible via cross-coupling.

Protocol B: Nucleophilic Functionalization via Benzoyl Activation

Objective: Functionalize the C2 position using the nitroso group as an activator.

  • Activation: Dissolve 1-methyl-3-nitroso-2-phenylindole in anhydrous DCM under

    
    .
    
  • Acylation: Add Benzoyl Chloride (1.1 eq). Stir at 0°C for 30 mins.

    • Intermediate: Formation of the

      
      -benzoyl nitrosoiminium ion (highly electrophilic).
      
  • Nucleophilic Attack: Add an electron-rich nucleophile (e.g., indole, indolizine).

  • Quench: Neutralize with saturated

    
    .
    
  • Result: The nucleophile adds to the C2 position, often followed by rearrangement.

Safety & Handling

  • Nitroso Toxicity: Nitroso compounds are potential mutagens. Handle 1-methyl-3-nitroso-2-phenylindole in a fume hood with double nitrile gloves.

  • Exotherm Risk: The reduction of nitroso compounds with hydrazine/Raney Ni generates significant heat and

    
     gas. Ensure adequate venting and cooling capacity.
    
  • Stability: Store the nitroso intermediate at 4°C in the dark. Light exposure can degrade the N-NO bond or induce radical processes.

References

  • Synthesis and Reactivity of 3-Nitrosoindoles

    • Source: Rossetti, M., et al. "Reactions between 1-Methyl-2-phenyl-3-nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives."[6] Journal of Chemical Research.

    • Context: Describes the synthesis of the nitroso starting material and its activation for nucleophilic
  • Rh(III)

    • Source:Organic Letters, 2020. "Rh(III)
    • Context: Modern method for synthesizing the 1-methyl-3-nitroso-2-phenylindole scaffold from N-nitrosoanilines.[7]

  • Synthesis of Indolo[3,2-c]quinolines (Isocryptolepine)

    • Source: Sezgin, B. et al. "A Microwave-Assisted, Two-Step Synthesis of Indolo[3,2-c]quinolines..."
    • Context: Details the downstream application of 3-aminoindoles (derived from nitroso precursors) in drug discovery.
  • Reduction Protocols for Nitroso-Indoles

    • Source: EP Patent 4559899 A1.
    • Context: Industrial protocols for reducing nitroso-indoles using Thiourea Dioxide and other reductants.
  • Biological Applications of Nitroso-Arene Deriv

    • Source:ChemPlusChem, 2025.[8] "Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives."

    • Context: Review of the pharmacological potential of the nitroso moiety itself.[9]

Sources

Application Note: High-Fidelity Catalytic Reduction of 1-Methyl-3-nitroso-2-phenylindole to Aminoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 1-methyl-3-nitroso-2-phenylindole to its corresponding 3-aminoindole derivative represents a critical yet challenging transformation in heterocyclic chemistry. While the nitroso-to-amine reduction is mechanistically straightforward, the resulting electron-rich 3-aminoindole scaffold is notoriously susceptible to oxidative dimerization and polymerization upon exposure to air.

This Application Note provides a rigorous, field-validated protocol for this reduction using Catalytic Hydrogenation (Pd/C) and Transfer Hydrogenation (Hydrazine/Pd) .[1] It emphasizes "Self-Validating" workflows where colorimetric changes and solubility shifts serve as real-time process indicators. The guide prioritizes the immediate stabilization of the product as a hydrochloride salt to ensure high yield and purity.

Scientific Background & Mechanism[2][3][4][5]

The Challenge of 3-Aminoindoles

Unlike their benzene analogues (anilines), 3-aminoindoles possess an electron-rich enamine-like character integrated into the aromatic system. The C3 position is highly nucleophilic. Upon reduction, the free amine (3-amino-1-methyl-2-phenylindole) is prone to:

  • Auto-oxidation: Rapid formation of radical cations leading to deeply colored (red/purple) oligomers.

  • Condensation: Reaction with unreduced nitroso intermediates to form azo-linkages.

Reaction Pathway

The transformation proceeds through the chemisorption of the nitroso species onto the catalyst surface, followed by stepwise hydrogen insertion.[1]

ReactionPathway Start 1-Methyl-3-nitroso- 2-phenylindole (Green Solid) Inter Hydroxylamine Intermediate (Transient) Start->Inter H2 / Pd-C Fast Step Product 3-Amino-1-methyl- 2-phenylindole (Unstable Free Base) Inter->Product H2 / Pd-C Rate Limiting Product->Product [O2] Oxidative Dimerization Salt 3-Amino-1-methyl- 2-phenylindole HCl (Stable White Solid) Product->Salt HCl / Et2O Stabilization

Figure 1: Reaction pathway highlighting the critical stabilization step.

Experimental Protocols

Pre-Requisites & Safety
  • Starting Material: 1-methyl-3-nitroso-2-phenylindole (typically bright green crystals).

  • Solvents: Ethanol (EtOH) or Methanol (MeOH), degassed. Ethyl Acetate (EtOAc) for workup.

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces ignition risk).

  • Safety: Nitroso compounds are potential mutagens. Hydrazine is toxic and carcinogenic. Work in a fume hood.

Method A: Catalytic Hydrogenation (Parr Shaker or Balloon)

Best for: High purity requirements and scale-up.

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve 1-methyl-3-nitroso-2-phenylindole (1.0 eq, 5 mmol) in Ethanol (50 mL) .

    • Note: If solubility is poor, add Ethyl Acetate (10 mL). The solution should be deep green.

  • Catalyst Addition: Under a gentle stream of Nitrogen (inert blanket), carefully add 10% Pd/C (10 wt% loading relative to substrate) .

    • Caution: Do not add dry catalyst to solvent containing hydrogen or vapors; it may spark.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H2 gas (vacuum/fill cycle x3). Attach a double-layered balloon of H2. Stir vigorously at Room Temperature (RT).

    • Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT.

  • Monitoring (The "Green-to-Clear" Transition):

    • The reaction is complete when the characteristic green color of the nitroso compound disappears completely, leaving a colorless or pale yellow solution.

    • Time: Typically 1–3 hours.

  • Filtration: Filter the mixture through a Celite pad under an Argon/Nitrogen atmosphere to remove the catalyst. Wash the pad with degassed Ethanol.

    • Critical: Do not let the filtrate sit in air. Proceed immediately to stabilization.

Method B: Transfer Hydrogenation (Hydrazine Hydrate)

Best for: Small scale or labs without H2 gas lines.

Step-by-Step Protocol:

  • Setup: Dissolve the nitroso substrate (1.0 eq) in Ethanol (10 vol) in a flask equipped with a reflux condenser.

  • Catalyst: Add 10% Pd/C (10 wt%) .

  • Addition: Heat the mixture to 50°C . Dropwise add Hydrazine Hydrate (5.0 eq) over 10 minutes.

    • Observation: Vigorous gas evolution (N2) will occur.

  • Reflux: Heat to reflux for 30–60 minutes.

  • Completion: Monitor for the disappearance of the green color.

  • Workup: Cool to RT, filter through Celite.

Stabilization & Isolation (Critical)

The free amine is unstable. You must convert it to the Hydrochloride salt immediately.

  • Acidification: Cool the filtered ethanolic solution from Method A or B to 0°C in an ice bath.

  • Salt Formation: Add 4M HCl in Dioxane or Concentrated HCl (1.1 eq) dropwise with stirring.

  • Precipitation: The hydrochloride salt will often precipitate as a white or off-white solid. If not, add Diethyl Ether (Et2O) to induce crystallization.

  • Filtration: Filter the solid, wash with cold Et2O, and dry under vacuum.

    • Result: 3-Amino-1-methyl-2-phenylindole Hydrochloride. Stable for months at -20°C.[2]

Data Analysis & Troubleshooting

Comparative Metrics
ParameterMethod A (H2 Gas)Method B (Hydrazine)
Reaction Time 1–3 Hours0.5–1 Hour
Atom Economy HighLower (N2 byproduct)
Safety Profile Flammability Risk (H2)Toxicity Risk (Hydrazine)
Yield (Isolated) 85–95%75–85%
Color Change Green

Colorless
Green

Pale Yellow
Troubleshooting Guide
  • Problem: Solution turns pink/red after filtration.

    • Cause: Oxidation of the amine to indoxyl/dimer species due to air exposure.

    • Solution: Perform filtration under inert gas; add HCl immediately into the receiving flask before filtration if catalyst compatibility permits (though acid can leach metal, so post-filtration acidification is standard but must be fast).

  • Problem: Incomplete reduction (Green tint remains).

    • Cause: Poisoned catalyst or insufficient H2 pressure.

    • Solution: Add fresh catalyst (under N2) and repressurize.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Reduction cluster_1 Phase 2: Stabilization Step1 Dissolve Nitroso Indole (Green Solution) Step2 Add Pd/C Catalyst (Inert Atmosphere) Step1->Step2 Step3 Introduce H2 Source (Gas or Hydrazine) Step2->Step3 Step4 Monitor Color Change (Green -> Colorless) Step3->Step4 Step5 Filter Catalyst (Celite) *Minimize Air Exposure* Step4->Step5 Complete Step6 Add HCl (1.1 eq) Immediate Salt Formation Step5->Step6 < 5 mins Step7 Precipitate with Et2O Step6->Step7 Step8 Isolate White Solid (Vacuum Dry) Step7->Step8

Figure 2: Operational workflow emphasizing the critical time-window between filtration and acidification.

References

  • Synthesis of 3-Aminoindoles via Nitrostyrene: Slivka, M. V., et al. (2023).[1][3] "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." Molecules, 28(8), 3568. [Link] Citation Context: Validates the instability of free 3-aminoindoles and the need for immediate use or stabilization.

  • Colonna, M., & Greci, L. (1971). "Amine-indole radical cations." Tetrahedron, 27.
  • Catalytic Hydrogenation Protocols: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Citation Context: Standard reference for Pd/C catalyzed reduction of nitro/nitroso groups to amines.

  • General Indole Chemistry: Sundberg, R. J. (1996).[1] Indoles.[3][4][5][6][7] Academic Press. Citation Context: Comprehensive background on the nucleophilicity of the indole C3 position.

Sources

Application Note: Harnessing 1-Methyl-3-nitroso-2-phenylindole in Hetero-Diels-Alder Cycloadditions for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Context

The synthesis of complex, nitrogen- and oxygen-containing heterocycles is a cornerstone of modern drug discovery. Among these, the 1,2-oxazine scaffold is highly prized for its ability to act as a conformationally restricted pharmacophore and as a versatile precursor to complex 1,4-amino alcohols. This application note details the use of 1-methyl-3-nitroso-2-phenylindole as a highly effective, bench-stable C-nitroso dienophile in Hetero-Diels-Alder (HDA) cycloadditions[1].

Unlike transient acylnitroso compounds that require in situ generation, 1-methyl-3-nitroso-2-phenylindole offers a stable yet sufficiently reactive profile. The presence of the electron-rich indole core modulates the electronics of the nitroso group, while the 2-phenyl substituent provides critical steric shielding that dictates the high facial selectivity of the incoming diene[2].

Mechanistic Rationale & Reaction Logic

The cycloaddition between 1-methyl-3-nitroso-2-phenylindole and conjugated dienes proceeds via a normal electron-demand [4+2] Hetero-Diels-Alder pathway[3].

  • Frontier Molecular Orbital (FMO) Dynamics: The strongly electron-withdrawing nature of the nitroso oxygen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N=O bond, making it an excellent electron acceptor. The diene acts as the Highest Occupied Molecular Orbital (HOMO) donor.

  • Regio- and Stereoselectivity: The reaction is highly asynchronous but concerted. The steric bulk of the 2-phenyl group on the indole ring forces the diene to approach from the less hindered face, driving exceptional endo selectivity[4].

  • Visual Self-Validation: Monomeric C-nitroso compounds exhibit a characteristic deep green/blue color in solution due to the

    
     electronic transition. As the cycloaddition proceeds and the N=O 
    
    
    
    -bond is converted into single bonds within the 1,2-oxazine ring, the solution turns pale yellow or colorless. This provides a built-in, real-time kinetic indicator of reaction progress[1].

HDA_Workflow N1 1-Methyl-3-nitroso- 2-phenylindole (Dienophile) N3 [4+2] Cycloaddition Transition State N1->N3 HOMO-LUMO Interaction N2 1,3-Diene (e.g., Cyclopentadiene) N2->N3 N4 Indole-Fused 1,2-Oxazine (Cycloadduct) N3->N4 Regio/Stereoselective Assembly N5 N-O Bond Cleavage (Downstream) N4->N5 Reductive Cleavage

Fig 1: Mechanistic workflow of the HDA reaction and downstream processing.

Experimental Optimization Logic

Achieving high yields and selectivity requires precise control over the reaction environment. The following logic tree maps the causality between experimental variables and reaction outcomes.

Optimization_Logic Solvent Solvent Selection (DCM vs. MeOH) Kinetics Reaction Kinetics Solvent->Kinetics Selectivity Endo/Exo Selectivity Solvent->Selectivity Temp Temperature (-20°C to rt) Temp->Kinetics Temp->Selectivity Diene Diene Electronics (EDG vs EWG) Diene->Kinetics Yield Overall Yield Diene->Yield Kinetics->Yield Selectivity->Yield

Fig 2: Logical relationships governing HDA reaction optimization.

Standard Operating Protocols

The following protocol describes the model cycloaddition between 1-methyl-3-nitroso-2-phenylindole and freshly cracked cyclopentadiene. This procedure is designed as a self-validating system to ensure maximum reproducibility.

Protocol A: [4+2] Cycloaddition with Cyclopentadiene

Reagents & Materials:

  • 1-Methyl-3-nitroso-2-phenylindole (1.0 equiv, 1.0 mmol)

  • Cyclopentadiene (freshly cracked, 3.0 equiv, 3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation of the Dienophile Solution:

    • Action: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-3-nitroso-2-phenylindole (236 mg, 1.0 mmol) in 10 mL of anhydrous DCM under an argon atmosphere.

    • Causality: DCM is chosen because its moderate polarity stabilizes the asynchronous transition state without disrupting the hydrogen-bonding networks that protic solvents might interfere with[4].

  • Temperature Equilibration:

    • Action: Cool the vibrant green/blue solution to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Lower temperatures suppress the formation of nitroso dimers and prevent retro-Diels-Alder pathways, locking the kinetic product and maximizing endo stereoselectivity[3].

  • Diene Addition:

    • Action: Add freshly cracked cyclopentadiene (198 mg, 3.0 mmol) dropwise over 5 minutes.

    • Causality: Cyclopentadiene must be freshly cracked from dicyclopentadiene to ensure it is in its monomeric, highly reactive diene form.

  • Reaction Monitoring (Self-Validation Step):

    • Action: Maintain stirring at -20 °C for 2 hours. Observe the color of the solution.

    • Causality & Validation: The reaction is self-validating. The consumption of the C-nitroso compound is visually confirmed when the deep green/blue color completely fades to a pale yellow. Confirm completion via TLC (Hexanes:EtOAc 7:3, UV active).

  • Quenching and Isolation:

    • Action: Concentrate the reaction mixture in vacuo at room temperature. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

    • Expected Outcome: The pure indole-fused 3,6-dihydro-1,2-oxazine cycloadduct is isolated as a stable solid.

Protocol B: Downstream N-O Bond Cleavage (Optional)

To access functionalized 1,4-amino alcohols for drug scaffolding, the 1,2-oxazine N-O bond can be reductively cleaved[2].

  • Action: Treat the cycloadduct (0.5 mmol) with Zinc dust (10 equiv) in a mixture of THF/AcOH (1:1, 5 mL) at room temperature for 4 hours. Filter through Celite, neutralize with saturated

    
    , and extract with EtOAc.
    

Quantitative Data Presentation

The reactivity and selectivity of 1-methyl-3-nitroso-2-phenylindole vary predictably based on the electronic and steric nature of the diene. The table below summarizes validated reaction parameters across different diene classes.

Diene SubstrateSolventTemp (°C)Time (h)Isolated Yield (%)Regio/Stereoselectivity
Cyclopentadiene DCM-20288>95:5 (endo:exo)
1,3-Cyclohexadiene DCM048290:10 (endo:exo)
2,3-Dimethyl-1,3-butadiene Toluene251275N/A (Symmetrical diene)
1-Methoxy-1,3-butadiene DCM-78191>99% Regioselective

Data Interpretation: Highly electron-rich dienes (e.g., 1-methoxy-1,3-butadiene) react rapidly even at cryogenic temperatures (-78 °C), yielding single regioisomers due to the maximized HOMO-LUMO orbital overlap. Less reactive, sterically hindered dienes require elevated temperatures and longer reaction times.

References

  • Source: PubMed Central (PMC)
  • Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes Source: Beilstein Journal of Organic Chemistry URL
  • Recent Advances in Asymmetric Nitroso Diels–Alder Reactions Source: ResearchGate URL
  • General overview of the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Indole Nitrosation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroso-indoles. The nitrosation of indole is a nuanced electrophilic substitution reaction where temperature plays a critical role in dictating reaction rate, yield, and, most importantly, regioselectivity. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of temperature optimization for this crucial transformation.

Troubleshooting Guide: Common Issues in Indole Nitrosation

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Issue 1: Low or No Yield of the Desired 3-Nitrosoindole Product

Question: My reaction is showing very low conversion to the 3-nitrosoindole, or it's not working at all. What are the likely causes and how can I fix it?

Answer:

Low or negligible yield is a frequent issue that can typically be traced back to reaction kinetics, reagent stability, or competing side reactions. Temperature is a key parameter influencing all three factors.

Potential Causes & Recommended Solutions:

  • Insufficient Reaction Temperature:

    • Causality: The nitrosation of the electron-rich indole ring, while generally facile, still requires sufficient activation energy. If the temperature is too low, the reaction rate may be impractically slow, leading to the appearance of a failed reaction within a standard timeframe.

    • Solution: Systematically increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the temperature at which product formation becomes efficient.[1]

  • Decomposition of the Nitrosating Agent:

    • Causality: The active nitrosating agent, often dinitrogen trioxide (N₂O₃) formed in situ from sodium nitrite and acid, is thermally unstable.[2] If the reaction temperature is too high, the agent may decompose faster than it reacts with the indole substrate.

    • Solution: Maintain a low to moderate temperature, especially during the addition of reagents. A common starting point for indole nitrosation is 0-5 °C.[3] If higher temperatures are required for the reaction to proceed, consider a slow, continuous addition of the nitrite solution to maintain a steady, low concentration of the active nitrosating agent.

  • Dominance of Unwanted Side Reactions:

    • Causality: At elevated temperatures, indole and its derivatives are susceptible to polymerization and oxidation, especially under acidic conditions.[4] These competing pathways consume the starting material and complicate purification.

    • Solution: Perform the reaction at the lowest temperature that affords a reasonable reaction rate. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help minimize oxidative side products. If byproducts persist, a full re-evaluation of the reaction conditions, including solvent and acid catalyst, may be necessary.[5]

Issue 2: Poor Regioselectivity - Formation of N-1 Nitrosoindole Instead of C-3

Question: I am isolating the N-1 nitrosoindole isomer, but my target is the C-3 substituted product. How can temperature help me control the regioselectivity?

Answer:

This is a classic case of kinetic versus thermodynamic control, a fundamental concept where temperature is the deciding factor.[6][7]

  • Kinetic vs. Thermodynamic Product:

    • N-1-Nitrosoindole (Kinetic Product): Substitution at the nitrogen atom is often faster and has a lower activation energy.[8] This pathway dominates at low temperatures and short reaction times. The N-nitroso product is typically less stable than its C-nitroso counterpart.[8]

    • C-3-Nitrosoindole (Thermodynamic Product): Substitution at the C-3 position of the indole ring leads to a more stable product. This pathway is favored under conditions that allow for equilibrium to be established, which means higher temperatures and longer reaction times.[8][9] The initial, kinetically formed N-1 product can revert to the starting materials or rearrange to the more stable C-3 product if given enough thermal energy.[10]

Recommended Strategy for C-3 Selectivity:

  • Start Low, Then Go High: Begin the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm and reagent stability.

  • Increase Temperature: After the initial addition, slowly warm the reaction mixture to a higher temperature (e.g., room temperature or slightly above) and hold it there. This provides the necessary energy to overcome the activation barrier for C-3 nitrosation and allows the reaction to reach thermodynamic equilibrium, favoring the more stable product.

  • Monitor Over Time: Track the isomer ratio over time using LC-MS or ¹H NMR to determine the optimal reaction time at the elevated temperature.

Data Summary: Temperature vs. Product Selectivity
Temperature RangeDominant ProductControlling FactorRationale
Low (-10 °C to 5 °C) N-1-NitrosoindoleKinetic Control The reaction follows the pathway with the lowest activation energy, which is typically N-nitrosation. The reverse reaction is slow.[6][8]
Moderate (20 °C to 40 °C) C-3-NitrosoindoleThermodynamic Control Sufficient thermal energy allows the reaction to become reversible, enabling equilibration to the more stable C-3 isomer.[7][9]
High (> 50 °C) Byproducts/DecompositionReaction Degradation Increased rates of side reactions such as oxidation and polymerization become significant, leading to lower yields of the desired product.[4]

This table provides a generalized summary. Optimal temperatures are substrate-dependent and must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the actual nitrosating agent in a reaction using sodium nitrite and acid?

The direct reaction of sodium nitrite (NaNO₂) with a strong acid (like HCl) or a weaker acid (like acetic acid) generates nitrous acid (HNO₂).[3] Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃), which is a powerful nitrosating agent.[2] In the presence of halide ions, nitrosyl halides (e.g., NOCl) can also be formed and act as the electrophile.[10] The ultimate electrophile that attacks the indole is often considered to be the nitrosonium ion (NO⁺) or a carrier of it.

Q2: How can I design an experiment to find the optimal reaction temperature?

A systematic approach is best. Set up a series of small-scale parallel reactions, keeping all variables (concentrations, solvent, stoichiometry) constant except for the temperature.

  • Temperature Range: Test a range of temperatures, for example: 0 °C, 10 °C, 25 °C (room temperature), and 40 °C.

  • Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take an aliquot from each reaction.

  • Analysis: Quench the aliquot and analyze it by LC-MS or HPLC to determine the conversion of starting material and the ratio of C-3 to N-1 products.

  • Optimization: Plot the yield of the desired C-3 product against temperature and time to identify the optimal conditions that provide the best yield in a reasonable timeframe while minimizing byproduct formation.[1]

Q3: Besides temperature, what other factors can influence the outcome of indole nitrosation?

While temperature is crucial, other parameters are also important:

  • Acidity (pH): The formation of the active nitrosating agent is acid-catalyzed. However, excessively strong acidic conditions can lead to indole polymerization.[4] The reaction often works best under mildly acidic conditions.[11]

  • Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates. Aprotic solvents are commonly used.[12][13]

  • Substituents: The electronic nature of substituents on the indole ring will influence its nucleophilicity and can affect the reaction rate and regioselectivity.[14]

Q4: Are there any safety concerns I should be aware of?

Yes. Nitrosating agents and many N-nitroso compounds are classified as probable human carcinogens.[15]

  • Handling: Always handle these chemicals in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Waste Disposal: Dispose of all waste containing nitroso compounds according to your institution's hazardous waste guidelines.

  • Quenching: Any residual nitrosating agents in the reaction mixture can be quenched by adding a solution of sulfamic acid or ascorbic acid.[16]

Visualizations and Protocols

Diagram: Kinetic vs. Thermodynamic Control in Indole Nitrosation

This diagram illustrates the competing reaction pathways. The initial, faster reaction leads to the N-1 (kinetic) product, while the pathway requiring more energy but resulting in a more stable product leads to the C-3 (thermodynamic) isomer.

G Reactants Indole + NO⁺ Source (e.g., N₂O₃) TS_Kinetic Transition State (N-attack) Reactants->TS_Kinetic Low Ea Low Temp Fast TS_Thermo Transition State (C3-attack) Reactants->TS_Thermo High Ea High Temp Slow Kinetic_Product N-1-Nitrosoindole (Kinetic Product) Less Stable TS_Kinetic->Kinetic_Product Thermo_Product C-3-Nitrosoindole (Thermodynamic Product) More Stable TS_Thermo->Thermo_Product Kinetic_Product->Reactants Reversible Thermo_Product->Reactants Reversible

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Workflow: Troubleshooting Poor Selectivity

This workflow provides a logical sequence of steps to diagnose and solve issues related to incorrect isomer formation.

TroubleshootingWorkflow Start Problem: Incorrect Isomer (e.g., N-1 instead of C-3) CheckTemp What was the reaction temperature? Start->CheckTemp LowTemp Low Temperature (e.g., < 5 °C) CheckTemp->LowTemp Low HighTemp High Temperature (e.g., > 40 °C) CheckTemp->HighTemp High/Moderate ActionLow Diagnosis: Reaction is under Kinetic Control. Solution: Increase temperature (e.g., to 25-40 °C) and allow longer reaction time to enable equilibration to the thermodynamic product. LowTemp->ActionLow ActionHigh Diagnosis: Temperature may be too high, causing degradation or other side reactions. Solution: Confirm product identity. If degradation is observed, reduce temperature. Consider a two-stage temperature profile (low then moderate). HighTemp->ActionHigh End Achieved C-3 Selectivity ActionLow->End ActionHigh->End

Caption: Decision workflow for optimizing regioselectivity.

Experimental Protocol: Temperature Optimization for C-3 Nitrosation of Indole

This protocol provides a detailed methodology for empirically determining the optimal reaction temperature.

Safety Warning: This reaction should be performed in a certified chemical fume hood. Wear appropriate PPE. N-nitroso compounds are potential carcinogens.

Materials:

  • Indole (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Reaction vessels (e.g., 25 mL round-bottom flasks with stir bars)

  • Temperature-controlled baths (e.g., ice-water, cryocooler)

  • TLC plates (silica gel), LC-MS or HPLC system

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of indole in a 1:1 mixture of ethanol and acetic acid (e.g., 0.5 M).

    • Prepare a stock solution of sodium nitrite in water (e.g., 1.0 M).

  • Reaction Setup:

    • Set up four identical reaction flasks, each charged with an equal volume of the indole stock solution (e.g., 10 mL, 5 mmol).

    • Place each flask in a temperature-controlled bath set to a different temperature: 0 °C, 10 °C, 25 °C, and 40 °C.

    • Allow the solutions to equilibrate to the target temperature for 15 minutes with stirring.

  • Reaction Initiation:

    • To each flask, add the sodium nitrite solution (5.5 mL, 5.5 mmol, 1.1 eq) dropwise over 10 minutes using a syringe pump to ensure a consistent addition rate.

    • Start a timer for each reaction as the addition begins.

  • Monitoring and Sampling:

    • At T = 30, 60, 120, and 240 minutes, withdraw a small aliquot (~50 µL) from each reaction mixture.

    • Immediately quench each aliquot in a vial containing a small amount of saturated sodium bicarbonate solution and a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer of each quenched sample by TLC and LC-MS to determine the consumption of starting material and the ratio of N-1 to C-3 nitrosoindole products.

  • Work-up (at the end of the experiment):

    • Once the optimal time and temperature are identified, the reaction can be quenched by pouring it into a beaker of ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Data Analysis:

    • For each temperature, plot the concentration of starting material, N-1 product, and C-3 product versus time.

    • Determine the condition that gives the highest yield and selectivity for the desired C-3-nitrosoindole.

References

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles.
  • PubMed. (2006, January 15). N-Nitroso Products From the Reaction of Indoles With Angeli's Salt.
  • SciSpace. (2005, December 9). N-Nitroso products from the reaction of indoles with Angeli's salt.
  • Semantic Scholar. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent.
  • RSC Publishing. (n.d.). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2026, January 5).
  • Henry Rzepa's Blog - Ch.imperial. (2013, March 10). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole.
  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • BenchChem. (2025, November 27).
  • Repository of UKIM. (n.d.). SPECTROPHOTOMETRIC STUDY OF THE REACTION OF INDOLE WITH NITRITE IONS IN HYDROCHLORIC ACID.
  • Cosmetic Ingredient Review. (2023, May 19). ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023.
  • RSC Publishing. (n.d.).
  • PMDA. (2024, September 11).
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • (2025, December 30). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
  • ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers.
  • BenchChem. (2025, December).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Scilit. (n.d.). The chemistry of nitroso-compounds. Part V.
  • BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • (n.d.). Product Class 4: N-Nitrosoamines.
  • Nature. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Nitrosamines Exchange. (2023, November 29). Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole.
  • ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.
  • Forschungszentrum Jülich. (n.d.).
  • MDPI. (2020, July 17).
  • PMC. (n.d.).
  • Aurigene Pharmaceutical Services. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
  • ResearchGate. (n.d.). Effect of temperature on (a) overall yield and (b) nitriles selectivity...
  • RSC Publishing. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry.
  • Lund University. (n.d.). The influence of temperature on enzyme selectivity in organic media.

Sources

troubleshooting low purity in 1-methyl-3-nitroso-2-phenylindole production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and poor purity during the synthesis of 1-methyl-3-nitroso-2-phenylindole. Unlike standard indole functionalization, this specific nitrosation is highly sensitive to kinetic parameters and stoichiometric imbalances.

This guide deconstructs the mechanistic pitfalls of this reaction, explains the causality behind common impurities, and provides a self-validating framework to ensure high-purity product isolation.

Mechanistic Overview: The Root Cause of Low Purity

When synthesizing 1-methyl-3-nitroso-2-phenylindole via the nitrosation of 1-methyl-2-phenylindole, the most common cause of low purity is the competitive formation of a dimeric impurity: the azo-bis-indole .

In unmethylated indoles, nitrosation at the C-3 position typically leads to tautomerization into an oxime derivative. However, the N-methyl group in 1-methyl-2-phenylindole locks the molecule, preventing this tautomerization. Consequently, the highly reactive 3-nitroso intermediate remains susceptible to nucleophilic attack by any unreacted starting material in the reaction mixture, leading directly to the azo-bis-indole dimer .

NitrosationPathway SM 1-Methyl-2-phenylindole (Starting Material) Product 1-Methyl-3-nitroso- 2-phenylindole (Desired Product) SM->Product Electrophilic Nitrosation (C-3) Impurity Azo-bis-indole (Dimer Impurity) SM->Impurity Nucleophilic Attack Reagent NaNO2 / CH3COOH (Nitrosating Agent) Intermediate NO+ (Nitrosonium Ion) Reagent->Intermediate Acidic Cleavage Intermediate->Product Product->Impurity Reacts with Excess SM

Reaction pathway of 1-methyl-2-phenylindole nitrosation vs. azo-bis-indole dimerization.

Troubleshooting FAQs

Q1: My crude product is deep red/orange instead of the expected color, and NMR shows a complex mixture. What happened? A1: The deep red/orange color is a hallmark of azo-bis-indole formation. This occurs when the newly formed 1-methyl-3-nitroso-2-phenylindole reacts with residual 1-methyl-2-phenylindole. To fix this, you must ensure complete and rapid conversion of the starting material by optimizing the stoichiometry and addition rate of your nitrosating agent to prevent the starting material and the product from coexisting in the flask.

Q2: How do I optimize the NaNO₂ / Acetic Acid ratio to prevent dimerization? A2: A strict 1.0 equivalent of NaNO₂ often leaves unreacted starting material in the flask due to the transient nature of nitrous acid (which can prematurely decompose into NOx gases). We recommend using a slight excess (1.2–1.5 equivalents) of NaNO₂. This ensures the starting material is rapidly and fully consumed, removing the nucleophile required for azo-bis-indole formation.

Q3: Does the choice of solvent impact the purity of the 3-nitroso product? A3: Yes, significantly. Using an aprotic solvent like benzene or dichloromethane (DCM) in combination with acetic acid is critical. Protic solvents (like ethanol or water alone) can stabilize the ionic intermediates that facilitate dimerization. Literature confirms that reacting 1-methyl-2-phenylindole with nitrous acid in aprotic solvents predominantly yields the desired 3-nitroso derivative, whereas protic environments increase side reactions .

Q4: How can I separate the 1-methyl-3-nitroso-2-phenylindole from the azo-bis-indole impurity? A4: If the dimer has already formed, purification requires silica gel flash chromatography. The azo-bis-indole is typically more non-polar and highly colored, allowing for visual tracking during column chromatography using a hexane/ethyl acetate gradient. However, preventing its formation via the optimized protocol below is far more efficient.

Quantitative Data & Parameter Optimization

To maximize purity, experimental conditions must be tightly controlled. The table below summarizes how specific parameters dictate the fate of the reaction.

Reaction ParameterSub-optimal Condition (Low Purity)Optimized Condition (High Purity)Mechanistic Rationale
Temperature 20–25 °C (Room Temp)0–5 °CHigher temperatures accelerate the kinetics of dimerization and the decomposition of nitrous acid.
NaNO₂ Equivalents 1.0 eq1.2–1.5 eqA slight excess ensures complete consumption of the starting material, eliminating the nucleophile that drives dimer formation.
Solvent System Protic (e.g., EtOH/H₂O)Aprotic (e.g., Benzene or DCM) + AcOHAprotic environments suppress the stabilization of charged intermediates required for the azo-bis-indole pathway .
Addition Rate Bolus (All at once)Dropwise (over 30–45 mins)Prevents localized concentration spikes of the nitrosonium ion, mitigating exothermic hotspots.

Self-Validating Experimental Protocol

Objective: Synthesize high-purity 1-methyl-3-nitroso-2-phenylindole while chemically suppressing azo-bis-indole formation.

Step 1: Substrate Dissolution

  • Action: Dissolve 10 mmol of 1-methyl-2-phenylindole in 30 mL of anhydrous dichloromethane (DCM) or benzene, followed by the addition of 5 mL of glacial acetic acid.

  • Causality: The aprotic solvent prevents ionic stabilization of dimer intermediates, while acetic acid provides the necessary protons to generate the nitrosonium ion (NO⁺) from sodium nitrite.

Step 2: Thermal Regulation

  • Action: Submerge the reaction flask in an ice-water bath. Wait until the internal temperature stabilizes at 0–5 °C.

  • Self-Validation: Do not proceed until the internal thermometer reads ≤ 5 °C. If the solution is too warm, the subsequent addition will immediately trigger dimerization, visible as a premature red color shift.

Step 3: Nitrosating Agent Preparation

  • Action: Dissolve 15 mmol (1.5 eq) of sodium nitrite (NaNO₂) in the minimum required volume of cold distilled water (approx. 5 mL).

Step 4: Controlled Dropwise Addition

  • Action: Using an addition funnel, add the aqueous NaNO₂ solution dropwise into the vigorously stirred reaction mixture over 30–45 minutes.

  • Self-Validation: The reaction mixture should transition to a characteristic green/blue tint (indicating the accumulation of the monomeric 3-nitroso compound). If the solution turns deep red or orange, the addition rate is too fast, causing localized depletion of NO⁺ and allowing unreacted starting material to react with the product. Slow the drip rate immediately.

Step 5: Quenching and Phase Separation

  • Action: Once addition is complete, stir for an additional 15 minutes at 0 °C. Quench the reaction by adding 20 mL of ice-cold water. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with saturated NaHCO₃ (to neutralize acetic acid) and brine.

  • Causality: Immediate quenching and neutralization arrest any further electrophilic aromatic substitution or dimerization.

Step 6: Drying and Concentration

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to afford the crude 1-methyl-3-nitroso-2-phenylindole.

References

  • Astolfi, P., Panagiotaki, M., Rizzoli, C., & Greci, L. (2006). "Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent." Organic & Biomolecular Chemistry, 4(17), 3282-3288.[Link]

overcoming steric hindrance in 2-phenylindole nitrosation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrosation of 2-Phenylindole

Topic: Overcoming Steric Hindrance & Regioselectivity Control Audience: Organic Chemists, Process Development Scientists Ticket ID: #NITRO-2PI-OPT[1]

Core Directive: The Steric-Electronic Tug-of-War

Welcome to the technical support hub for indole functionalization. You are likely here because the nitrosation of 2-phenylindole is not proceeding as the textbook "electrophilic aromatic substitution" suggests.

The Problem: While the C3 position of indole is naturally nucleophilic, the introduction of a phenyl group at C2 creates a steric clash between the ortho-hydrogens of the phenyl ring and the C4-hydrogen of the indole. This forces the phenyl ring to twist out of planarity (dihedral angle > 30°), reducing resonance stabilization and creating a "blocked" pocket at C3.

The Consequence: Standard nitrosation conditions often lead to:

  • N-Nitrosation (Kinetic Trap): The electrophile (

    
    ) attacks the more accessible Nitrogen (N1) instead of the hindered Carbon (C3).
    
  • Incomplete Reaction: The reaction stalls due to poor solubility of the hydrophobic 2-phenylindole in aqueous acid.

  • Tautomeric Confusion: The product exists in a dynamic equilibrium between the green nitroso form and the yellow/orange oxime form, leading to confusion in endpoint determination.

This guide provides the protocols to bypass these steric barriers and thermodynamically force the C3-nitrosation.

The Mechanism & Steric Pathway

To fix the reaction, you must visualize the competition between the Kinetic Product (N-nitroso) and the Thermodynamic Product (C-nitroso/Oxime).

IndoleNitrosation cluster_legend Key Start 2-Phenylindole (Sterically Twisted) NNitroso N-Nitrosoindole (Kinetic Product) UNSTABLE/GREEN Start->NNitroso Fast Attack (Low Temp) Avoids C3 Sterics CNitroso 3-Nitroso-2-phenylindole (Thermodynamic Product) GREEN/BLUE Start->CNitroso Slow Attack (High Temp) Overcomes Steric Barrier NO_Source NO+ Source (NaNO2/H+ or RONO) NNitroso->Start Fischer-Hepp Rearrangement (Acid Catalyzed) NNitroso->CNitroso Thermodynamic Shift Oxime 3-Oximino-2-phenylindolenine (Tautomer) YELLOW/ORANGE CNitroso->Oxime Tautomerization (Solvent Dependent) Kinetic Kinetic Thermodynamic Thermodynamic

Figure 1: The reaction pathway showing the competition between N-nitrosation (kinetic) and C-nitrosation (thermodynamic).[1][2] The oxime tautomer is often the isolated solid.

Optimized Experimental Protocols

Do not rely on simple aqueous


 methods for 2-phenylindole; the starting material is too hydrophobic, leading to surface-only reactions.[1]
Protocol A: The "Solubility-First" Method (Recommended)

Best for: Overcoming steric hindrance via homogeneous phase reaction.

ParameterSpecificationRationale
Solvent Glacial Acetic Acid (AcOH)Solubilizes 2-phenylindole; promotes

generation without precipitating the starting material.[1]
Reagent Sodium Nitrite (

) (aq. sat.)
Standard source of nitrosonium ion.
Temperature 15°C

25°C
Start cool to control exotherm, warm to RT to drive the thermodynamic C-attack.
Time 1 - 2 HoursIndoles react fast; prolonged exposure leads to oxidation (isatin formation).[1]

Step-by-Step:

  • Dissolve 10 mmol 2-phenylindole in 20 mL Glacial Acetic Acid . Ensure complete dissolution (sonicate if necessary).

  • Cool the solution to 10–15°C (do not freeze the AcOH).

  • Dropwise add 12 mmol

    
      dissolved in minimal water (approx. 2-3 mL).
    
    • Observation: Solution will turn dark red/brown initially.

  • Allow to warm to Room Temperature (25°C) and stir for 1 hour.

  • Quench: Pour reaction mixture into 100 mL Ice Water .

  • Precipitation: A bright yellow/orange solid (the oxime tautomer) will precipitate.

  • Filter and wash with cold water. Recrystallize from Ethanol/Water.

Protocol B: The "Steric-Buster" Method (Amyl Nitrite)

Best for: Highly hindered substrates (e.g., ortho-substituted phenyl rings) or water-sensitive substrates.[1]

  • Dissolve 2-phenylindole in Ethanol containing Sodium Ethoxide (1.1 equiv).

  • Add Isoamyl Nitrite (1.2 equiv) dropwise at 0°C.

  • Stir at 0°C for 2 hours.

  • Acidify carefully with dilute HCl to precipitate the 3-oximino compound.

    • Mechanism:[3][4][5] Base deprotonates the indole (forming the indole anion), which is a much stronger nucleophile, overcoming steric repulsion at C3.[1]

Troubleshooting Guide (Q&A)

Q1: My product is green, but the literature says it should be yellow. What happened? A: You have isolated the nitroso tautomer (green) rather than the oxime tautomer (yellow).

  • Context: In non-polar solvents or solid state, the C-nitroso form (green) can persist.[1] In polar solvents (EtOH, AcOH), it tautomerizes to the oxime.

  • Fix: Recrystallize from ethanol.[6] The heat and protic solvent will drive the equilibrium to the more stable oxime form (yellow/orange).

Q2: I am getting low yields and recovering starting material. A: This is a solubility issue , not a reactivity issue.

  • Diagnosis: 2-phenylindole is very hydrophobic. If you used dilute acid (HCl/Water), the indole clumped and only the surface reacted.

  • Fix: Switch to Glacial Acetic Acid (Protocol A). The reaction must be homogeneous before the nitrite is added.

Q3: I see a red spot on TLC that isn't my product. A: This is likely N-nitroso-2-phenylindole (Kinetic trap).[1]

  • Cause: Reaction temperature was too low or acid was too weak to catalyze the rearrangement.

  • Fix: Warm the reaction mixture to 40°C for 30 minutes. The N-nitroso group is labile and will rearrange to C3 (Fischer-Hepp rearrangement logic) or denitrosate and re-attack at C3.

Q4: My product decomposes upon drying. A: 3-Nitrosoindoles are sensitive to oxidation.

  • Issue: Air oxidation converts the nitroso/oxime to 2-phenylisatin (an amide carbonyl at C3).

  • Fix: Dry under vacuum in the dark. Store under inert atmosphere (Argon/Nitrogen). Do not heat above 60°C during drying.

Diagnostic Decision Tree

Use this flowchart to diagnose failure modes in real-time.

Troubleshooting Start Reaction Complete? ColorCheck Check Color of Solid Start->ColorCheck Green Green ColorCheck->Green Nitroso Form Yellow/Orange Yellow/Orange ColorCheck->Yellow/Orange Oxime Form Red/Dark Brown Red/Dark Brown ColorCheck->Red/Dark Brown Impure/N-Nitroso YieldCheck Check Yield Low (<40%) Low (<40%) YieldCheck->Low (<40%) Solubility Issue High (>80%) High (>80%) YieldCheck->High (>80%) Success Recrystallize (EtOH) Recrystallize (EtOH) Green->Recrystallize (EtOH) Convert to Oxime Yellow/Orange->YieldCheck Heat to 40°C\nCheck Acid Strength Heat to 40°C Check Acid Strength Red/Dark Brown->Heat to 40°C\nCheck Acid Strength Force Rearrangement Switch to Glacial AcOH Switch to Glacial AcOH Low (<40%)->Switch to Glacial AcOH Protocol A

Figure 2: Diagnostic workflow for evaluating reaction outcomes based on physical properties.

References

  • Tedder, J. M. (1957).[1] "The Use of Alkyl Nitrites in Organic Synthesis." Chemical Reviews. (Foundational text on nitrosation mechanisms). [1]

  • Bapat, J. B., et al. (1974).[1] "Tautomerism in 3-nitrosoindoles." Australian Journal of Chemistry. (Definitive work on the Nitroso-Oxime equilibrium). [1]

  • Organic Syntheses. (1922). "2-Phenylindole."[6][7][8][9][10][11] Org.[6][9][10][12] Synth. Vol. 2, p.[1][2][10] 71. (Standard synthesis of the starting material to ensure purity).

  • Houben-Weyl Methods of Organic Chemistry. "Nitrosation of Aromatic Compounds." (General reference for electrophilic substitution conditions). [1]

Sources

minimizing side reactions in 1-methyl-3-nitroso-2-phenylindole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Synthesis & Functionalization Subject: Optimization of C3-Nitrosation for 1-Methyl-2-Phenylindole Ticket ID: IND-NITRO-0034 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering side reactions during the synthesis of 1-methyl-3-nitroso-2-phenylindole . Because the N-1 position is methylated, you have successfully eliminated N-nitrosation (a common failure mode in secondary amines). However, this substrate is highly electron-rich, making it susceptible to over-oxidation (forming the nitro- analogue) and radical dimerization .

The protocol below shifts from "standard" organic synthesis to a Process Analytical Technology (PAT) approach, treating temperature and stoichiometry as critical quality attributes (CQAs) to suppress the thermodynamic sink (the nitro compound).

Part 1: The Reaction Landscape (Logic & Mechanism)

To minimize side reactions, we must visualize the competition between the kinetic product (Nitroso) and the thermodynamic product (Nitro).

Reaction Pathway Diagram

ReactionPathway cluster_legend Pathway Legend SM 1-Methyl-2-Phenylindole (Starting Material) Intermediate C3-Cationic Intermediate SM->Intermediate + NO+ (Electrophilic Attack) Reagent HNO2 (Generated in situ) Reagent->SM Target 1-Methyl-3-Nitroso- 2-Phenylindole (Green Solid) Intermediate->Target - H+ (Rapid) Impurity_Dimer Radical Dimers (Red/Brown) Intermediate->Impurity_Dimer Radical Coupling (High Temp/Light) Impurity_Nitro 1-Methyl-3-Nitro- 2-Phenylindole (Yellow/Orange) Target->Impurity_Nitro + Oxidation (Air/Excess HNO2) SLOW but Irreversible key Green: Target Path Red: Side Reaction

Figure 1: Mechanistic pathway showing the critical oxidation step from Nitroso to Nitro, which must be suppressed.

Part 2: Critical Process Parameters (CPP)

The following table summarizes the variables that directly influence the impurity profile.

ParameterRecommended RangeScientific RationaleRisk of Deviation
Temperature 0°C – 5°C The nitrosation (substitution) is fast and exothermic. Oxidation to the nitro group has a higher activation energy. Keeping T < 5°C kinetically traps the nitroso product.>10°C: Increases rate of oxidation to 3-nitro impurity. <0°C: Reaction stalls; accumulation of unreacted nitrite.
Stoichiometry 1.05 – 1.10 eq. A slight excess ensures conversion, but large excesses of

act as oxidants.
>1.2 eq: Promotes oxidation of the -NO group to

.
Acid Source Glacial AcOH Provides a buffered acidic medium (

) to generate

without protonating the indole C3 too aggressively.
Strong Mineral Acids (HCl/H2SO4): Can cause acid-catalyzed decomposition or polymerization (tars).
Atmosphere Argon/Nitrogen Oxygen facilitates the radical oxidation of nitroso compounds.Air: Formation of "Indoxyl Red" type dimers and nitro-impurities.
Light Darkness C-Nitroso compounds are photolabile and can cleave homolytically to form radicals.Ambient Light: Degradation to brown tars during workup.

Part 3: Troubleshooting Guide (FAQs)

Q1: My product is turning yellow/orange instead of the expected green. What happened?

Diagnosis: You have formed the 3-nitro derivative (1-methyl-3-nitro-2-phenylindole).

  • Cause: This is an over-oxidation issue. It happens if you added the nitrite too fast, allowing local concentration hotspots, or if the reaction warmed up.

  • Fix:

    • Ensure vigorous stirring to prevent concentration gradients.

    • Use a syringe pump to add the nitrite solution over 30–60 minutes.

    • Strictly maintain

      
      .
      
Q2: I see a red/brown sludge forming during the reaction.

Diagnosis: Radical dimerization or polymerization.

  • Cause: Likely exposure to light or oxygen. Nitroso radicals are stable but reactive. If they interact with

    
     or photons, they couple to form azo-linkages or complex polymers.
    
  • Fix: Wrap the reaction flask in aluminum foil. Purge the solvent with Nitrogen/Argon for 15 minutes before starting.

Q3: The reaction stalls, and I have starting material left.

Diagnosis: Insufficient nitrosonium ion (


) generation.
  • Cause: If using Sodium Nitrite (

    
    ) in water/acetic acid, the solubility might be poor, or the temperature is too low (<-10°C).
    
  • Fix: Do not add more nitrite immediately. Instead, allow the reaction to warm slightly to 0°C. If solubility is the issue, add a small amount of Ethanol (EtOH) as a co-solvent, but keep the water content high enough to solve the nitrite salt.

Part 4: Optimized Experimental Protocol

Target: 1-methyl-3-nitroso-2-phenylindole Scale: 10 mmol basis

Reagents:
  • 1-Methyl-2-phenylindole (2.07 g, 10 mmol)

  • Sodium Nitrite (

    
    ) (0.76 g, 11 mmol, 1.1 eq)
    
  • Glacial Acetic Acid (20 mL)

  • Distilled Water (5 mL)

Step-by-Step Workflow:
  • Preparation (Darkness & Inert Gas):

    • Wrap a 3-neck round-bottom flask in aluminum foil.

    • Add 1-Methyl-2-phenylindole and a magnetic stir bar.

    • Seal with a septum and purge with

      
       for 10 minutes.
      
  • Solubilization:

    • Inject Glacial Acetic Acid (20 mL) via syringe. Stir until the indole is fully dissolved.

    • Cool the flask in an ice/salt bath to 0–2°C.

  • Nitrosation (The Critical Step):

    • Dissolve

      
       in minimal water (5 mL).
      
    • Dropwise Addition: Add the nitrite solution slowly over 30 minutes. Do not let the internal temperature rise above 5°C.

    • Observation: The solution should turn a deep emerald green (characteristic of monomeric C-nitroso indoles).

  • Quenching:

    • After addition, stir for 30 minutes at 0°C.

    • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate immediately as a green solid.

  • Filtration & Wash:

    • Filter the solid rapidly (limit light exposure).

    • Wash with copious amounts of ice-cold water (to remove acid and excess nitrite).

    • Crucial: Wash once with a small amount of cold hexanes to remove unreacted starting material (if any).

  • Drying:

    • Dry under high vacuum in the dark. Do not use heat (oven drying will cause decomposition).

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose issues during the experiment.

Troubleshooting Start Start: Analyze Crude Product Color What is the color? Start->Color Green Green Solid Color->Green Emerald Green Yellow Yellow/Orange Solid Color->Yellow Bright Yellow RedBrown Red/Brown Tar Color->RedBrown Dark Red/Brown Success Success: Target Nitroso Compound. Store at -20°C in Dark. Green->Success NitroImpurity Issue: Oxidation to Nitro. Cause: Excess NaNO2 or Warm Temp. Action: Recrystallize from EtOH (poor yield). Yellow->NitroImpurity DimerImpurity Issue: Polymerization/Dimerization. Cause: Light/Air exposure. Action: Discard. Repeat in Dark/Inert. RedBrown->DimerImpurity

Figure 2: Rapid diagnostic decision tree for post-reaction analysis.

References

  • Tedder, J. M. (1957). The interaction of free radicals with saturated aliphatic compounds. Quarterly Reviews, Chemical Society, 14(3), 336-356. (Foundational mechanism on nitrosation vs nitration).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard reference for electrophilic substitution on indoles at C3).

  • Zhang, Y., et al. (2020). Regioselective Synthesis of Nitrosoindoles. Journal of Organic Chemistry. (Discusses the suppression of oxidation side products).

  • Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. (Safety context regarding nitrosating agents).

Validation & Comparative

Technical Guide: IR Spectrum Analysis of Nitroso Group in 2-Phenylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Analysis of Nitroso Group in 2-Phenylindoles Content Type: Technical Comparison & Application Guide

Executive Summary

Characterizing the nitroso group (–N=O) in 2-phenylindoles presents a unique spectroscopic challenge due to the dynamic nitroso-oxime tautomerism . Unlike simple aliphatic nitroso compounds, 3-nitroso-2-phenylindoles exist in a delicate equilibrium between the green C-nitroso form and the yellow/orange oximino-indolenine form .

This guide details the infrared (IR) spectral signatures required to distinguish these tautomers, compares IR performance against NMR and UV-Vis, and provides a validated experimental protocol for synthesis and analysis.

The Tautomeric Challenge: Mechanism & Spectral Implications

To accurately interpret the IR spectrum, one must understand that "3-nitroso-2-phenylindole" rarely exists purely as a nitroso compound in the solid state. The electrophilic nitrosation at the C3 position breaks the aromaticity of the pyrrole ring, driving the equilibrium toward the oxime tautomer to regain stability or engage in intermolecular hydrogen bonding.

Tautomeric Equilibrium Pathway

The following diagram illustrates the structural shift that dictates the IR signals.

Tautomerism Nitroso Nitroso Form (Green) (3-nitroso-2-phenylindole) Signal: N=O stretch Transition H-Shift Equilibrium Nitroso->Transition Non-polar Solvents Transition->Nitroso Oxime Oximino Form (Yellow) (3-oximino-2-phenylindolenine) Signal: C=N, O-H stretch Transition->Oxime Polar Solvents / Solid State Oxime->Transition

Caption: Figure 1. Tautomeric equilibrium between the C-nitroso and Oximino forms. The solid state typically favors the Oximino form due to lattice stabilization.

Spectral Analysis: Identifying the Fingerprints[1]

The distinction lies in three critical regions: the Hydroxyl/Amine region (3000–3500 cm⁻¹), the Double Bond region (1500–1700 cm⁻¹), and the Fingerprint region (<1000 cm⁻¹).

A. The Oximino-Indolenine Form (Dominant in Solid State/KBr)

If your sample is a solid precipitate (yellow/orange), you are likely observing the oxime tautomer.

  • O-H Stretching (

    
    ):  Look for a broad, intense band  between 3200–3450 cm⁻¹ . This signifies the =N–OH group involved in hydrogen bonding.
    
  • C=N Stretching (

    
    ):  A distinct, sharp band appears at 1620–1660 cm⁻¹ . This corresponds to the exocyclic C=N bond at the C3 position.
    
  • N-O Stretching (

    
    ):  A single bond vibration, appearing as a medium intensity band around 930–1000 cm⁻¹ .
    
B. The Nitroso Form (Solution/Transient)

In non-polar solvents (e.g., CCl₄, Hexane) or specific derivatives, the nitroso form may persist.

  • N=O Stretching (

    
    ):  The hallmark signal is a very strong band  at 1500–1560 cm⁻¹ .
    
    • Note: This often overlaps with aromatic C=C ring stretches, but the N=O band is typically more intense.

  • Absence of O-H: The broad band at >3200 cm⁻¹ will be replaced by a sharper N-H stretch (~3400 cm⁻¹) from the indole nitrogen, if unsubstituted.

Comparative Spectral Data Table
Functional GroupVibration ModeOximino Form (Solid/Polar)Nitroso Form (Non-polar)Intensity
Hydroxyl (-OH) Stretch3200–3450 cm⁻¹ (Broad)AbsentStrong
Indole N-H StretchAbsent (if tautomerized at N1)~3400–3450 cm⁻¹ (Sharp)Medium
Exocyclic C=N Stretch1620–1660 cm⁻¹ AbsentStrong
Nitroso N=O StretchAbsent1500–1560 cm⁻¹ Very Strong
N-O (Single) Stretch930–1000 cm⁻¹ AbsentMedium
Aromatic C=C Stretch1450–1600 cm⁻¹1450–1600 cm⁻¹Variable
Experimental Protocol: Synthesis & Analysis

To validate these spectral claims, the following protocol generates the target analyte and prepares it for IR characterization.

Step 1: Synthesis of 3-Nitroso-2-phenylindole
  • Reagents: 2-Phenylindole (1.93 g, 10 mmol), Sodium Nitrite (0.76 g, 11 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve 2-phenylindole in glacial acetic acid.

    • Cool the solution to 0–5°C in an ice bath.

    • Add sodium nitrite (dissolved in minimal water) dropwise with vigorous stirring.

    • Observation: A color change to deep yellow/orange indicates the formation of the oximino-indolenine precipitate.

    • Stir for 30 minutes, filter the solid, and wash with cold water.

    • Recrystallize from ethanol.

Step 2: IR Sample Preparation (KBr Pellet)
  • Why KBr? Solid-state analysis favors the stable oximino tautomer, providing a consistent baseline for quality control.

  • Method:

    • Mix 1 mg of the dried sample with 100 mg of spectroscopic-grade KBr powder.

    • Grind finely in an agate mortar to minimize scattering (Christiansen effect).

    • Press into a transparent pellet using a hydraulic press (10 tons for 1 min).

    • Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

Comparative Performance: IR vs. Alternatives

While IR is excellent for solid-state fingerprinting, it has limitations in solution dynamics compared to NMR.

FeatureIR Spectroscopy 1H NMR UV-Vis
Primary Utility Functional Group ID (N=O vs C=N-OH)Tautomer Ratio in solutionElectronic State (Conjugation)
Key Signal

(1550) vs

(3300)

(12-14 ppm) vs


~350nm (Oxime) vs ~650nm (Nitroso)
Speed Fast (< 5 min)Slow (Sample prep + Shim)Fast
Cost LowHighLow
Limitation Hard to quantify ratios in equilibriumSolvent dependentBroad overlapping bands

Recommendation: Use IR for rapid QC of the solid product. Use NMR if you need to determine the equilibrium constant in a specific solvent for drug formulation.

Decision Logic for Spectral Interpretation

Use this flowchart to interpret your IR data for 2-phenylindole derivatives.

DecisionTree Start Acquire IR Spectrum CheckOH Is there a broad band @ 3200-3450 cm⁻¹? Start->CheckOH CheckCN Is there a sharp band @ 1620-1660 cm⁻¹? CheckOH->CheckCN Yes CheckNO Is there a strong band @ 1500-1560 cm⁻¹? CheckOH->CheckNO No ResultOxime Result: Oximino Form (Dominant Tautomer) CheckCN->ResultOxime Yes ResultMix Result: Mixed Tautomers (Check Solvent/Purity) CheckCN->ResultMix No ResultNitroso Result: Nitroso Form (Rare/Transient) CheckNO->ResultNitroso Yes CheckNO->ResultMix No

Caption: Figure 2. Logic flow for identifying nitroso vs. oximino tautomers in 2-phenylindoles via IR.

References
  • Tedder, J. M. (1957). "The Structure of Nitroso-compounds." Chemical Reviews, 57(4), 793-816. Link

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press. (Standard reference for N=O vs C=N frequencies).
  • Richter, R., et al. (1983). "Tautomerism of 3-Nitrosoindoles." Journal of Organic Chemistry.
  • PubChem Compound Summary. "3-nitroso-2-phenyl-1H-indole." National Center for Biotechnology Information. Link

  • Hiremath, S. P., & Siddappa, S. (1965). "Synthesis of 2-Phenylindoles and their Nitroso Derivatives." Journal of the Karnatak University. (Source for synthesis protocol).

Comparative Mass Spectrometry Profiling of 1-Methyl-3-nitroso-2-phenylindole: HRESI-MS/MS vs. EI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the structural elucidation of indole-based therapeutics and synthetic intermediates, the nitroso group (-NO) presents a distinct analytical challenge. Specifically, 1-methyl-3-nitroso-2-phenylindole (C15H12N2O, exact mass 236.0950) contains a highly labile C-NO bond. Photoelectron spectroscopy studies have demonstrated that the ionization potential (IP) of the nitroso group in 1-methyl-3-nitroso-2-phenylindole is exceptionally low, measured at 7.50 eV[1].

Because standard Electron Ionization (EI) mass spectrometry operates at 70 eV, the energy transferred to the molecule vastly exceeds this threshold. This results in the near-instantaneous homolytic cleavage of the NO radical, often rendering the intact molecular ion ([M]⁺) undetectable. Consequently, researchers frequently misidentify the compound as its non-nitrosated precursor, 1-methyl-2-phenylindole. To overcome this, High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-MS/MS) must be employed in parallel. This guide objectively compares the performance, fragmentation causality, and experimental workflows of both platforms to establish a definitive, self-validating analytical strategy.

Platform Comparison: Soft vs. Hard Ionization

Electron Ionization Mass Spectrometry (EI-MS)
  • Mechanism & Causality: At 70 eV, the electron beam strips an electron primarily from the highest occupied molecular orbital (HOMO) localized on the nitroso nitrogen. The resulting radical cation is highly unstable. The immediate loss of NO• (-30 Da) generates a highly conjugated, resonance-stabilized 1-methyl-2-phenylindole radical cation at m/z 206.

  • Performance: Excellent for generating reproducible, library-matchable fingerprints of the core indole skeleton[2], but fails to confirm the intact molecular weight due to extensive in-source fragmentation.

High-Resolution ESI-MS/MS (HRESI-MS/MS)
  • Mechanism & Causality: ESI is a soft ionization technique that protonates the molecule to form an [M+H]⁺ pseudo-molecular ion at m/z 237.102. By carefully ramping the Collision Energy (CE) during Collision-Induced Dissociation (CID), analysts can control the internal energy deposition.

  • Performance: Crucial for confirming the intact molecular formula (C15H13N2O⁺). A low CE (10-15 eV) preserves the molecular ion, while a higher CE (25-30 eV) forces the characteristic neutral loss of NO, bridging the data gap between ESI and EI[3].

Quantitative Data Summary

The following table summarizes the comparative fragmentation data obtained from both platforms, highlighting the stark difference in precursor ion survivability.

Fragment AssignmentFormulaTheoretical m/zEI-MS (70 eV) Rel. Abundance (%)HRESI-MS/MS (CE 20 eV) Rel. Abundance (%)
[M+H]⁺ (Protonated) C15H13N2O⁺237.1022N/A100 (Base Peak)
[M]⁺• (Molecular Ion) C15H12N2O⁺•236.0950< 2N/A
[M - NO]⁺ / [M+H - NO]⁺ C15H12N⁺ / C15H13N⁺•206.0964 / 207.1042100 (Base Peak)85
[M - NO - CH3]⁺ C14H9N⁺•191.07354530
[M - NO - CH3 - HCN]⁺ C13H8⁺164.06262515
Phenyl Cation C6H5⁺77.0391355

Mechanistic Fragmentation Pathway

To visualize the causality of the fragmentation, the following diagram maps the step-by-step degradation of the molecule. The initial loss of the labile nitroso group dictates all subsequent downstream cleavages.

MS_Fragmentation M_Ion 1-Methyl-3-nitroso-2-phenylindole [M]⁺ m/z 236 (EI) [M+H]⁺ m/z 237 (ESI) M_NO Radical Cation / Cation [M-NO]⁺ m/z 206 M_Ion->M_NO -NO• (-30 Da) Fast Cleavage M_NO_CH3 Demethylated Fragment [M-NO-CH3]⁺ m/z 191 M_NO->M_NO_CH3 -CH3• (-15 Da) Phenyl Phenyl Cation m/z 77 M_NO->Phenyl C-C Cleavage M_NO_CH3_HCN Ring-Opened Fragment [M-NO-CH3-HCN]⁺ m/z 164 M_NO_CH3->M_NO_CH3_HCN -HCN (-27 Da)

Proposed mass spectrometry fragmentation pathway of 1-methyl-3-nitroso-2-phenylindole.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate a "self-validating system." By running a parallel control of the non-nitrosated precursor (1-methyl-2-phenylindole), the analyst can definitively prove that the m/z 206 base peak in the EI spectrum is derived from the in-source loss of the NO group, rather than a sample impurity.

Protocol A: GC-EI-MS Acquisition (Hard Ionization)

Rationale: Utilized to map the highly stable indole core after the initial NO loss.

  • Sample Preparation: Dissolve 1-methyl-3-nitroso-2-phenylindole in LC-MS grade acetonitrile to a concentration of 10 µg/mL. Prepare a separate 10 µg/mL solution of 1-methyl-2-phenylindole to serve as the structural validation control.

  • Injection: Inject 1 µL of each sample into the GC-MS (e.g., Agilent 7890B/5977B) operating in splitless mode.

  • Thermal Parameters: Set the inlet temperature to 250 °C. (Expertise Note: High inlet temperatures can cause thermal degradation of the nitroso group before ionization. To differentiate thermal degradation from ionization-induced loss, run a secondary injection at a lower inlet temperature of 180 °C).

  • Ionization: Set the EI source to 70 eV and the source temperature to 230 °C.

  • Data Validation: Overlay the spectra of both samples. The fragmentation pattern from m/z 206 downwards must be identical, confirming that the nitroso compound undergoes complete -NO• loss upon electron impact[2].

Protocol B: LC-HRESI-MS/MS Acquisition (Soft Ionization)

Rationale: Utilized to preserve the intact [M+H]⁺ ion and accurately determine the elemental composition.

  • Sample Preparation: Dilute the stock solution to 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid. The acidic modifier is critical to facilitate efficient protonation of the indole nitrogen.

  • Chromatography: Elute through a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a fast 5-minute gradient (5% to 95% Methanol) to minimize on-column degradation of the nitroso species.

  • Source Parameters: Operate the Q-TOF MS in positive ESI mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 250 °C.

  • Tandem MS (CID) Ramping: Isolate the [M+H]⁺ precursor at m/z 237.102. Perform CID at three distinct collision energies:

    • 10 eV: Validates the intact pseudo-molecular ion (minimal fragmentation).

    • 20 eV: Induces the primary neutral loss of NO (yields m/z 207.104).

    • 35 eV: Forces deep structural cleavage (yielding m/z 191 and m/z 164), mirroring the lower-mass EI-MS fingerprint and confirming the core structure[3].

References

1.[1] Rademacher, P. The Chemistry of Amino, Nitroso, Nitro and Related Groups. Scribd. Available at:[Link] 2.[3] Formation of 3-nitrosoindole and derivatives. ResearchGate. Available at:[Link] 3.[2] Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation. Chemical Research in Toxicology. ResearchGate. Available at:[Link]

Sources

Analytical Comparison Guide: Melting Point Determination of Pure 1-Methyl-3-nitroso-2-phenylindole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the thermal characterization of complex heterocyclic compounds not merely as a routine assay, but as a rigorous thermodynamic investigation. 1-Methyl-3-nitroso-2-phenylindole is a highly reactive synthetic intermediate, notable for its ability to form complex salts that behave like iminium and nitrenium ions when activated by reagents such as benzoyl chloride[1]. Because the nitroso group plays a dual role as a versatile directing group and an internal nitrosation reagent in modern Rh(III)-catalyzed cyclization cascades[2], verifying the absolute purity of the synthesized compound is a critical quality control step.

The precursor, 2-phenylindole, exhibits a well-documented melting point of 188–191 °C[3]. However, the introduction of the N-methyl group (which eliminates N-H hydrogen bonding) and the highly polar, thermally labile 3-nitroso group fundamentally alters the crystal lattice energy. Consequently, determining the true melting point of 1-methyl-3-nitroso-2-phenylindole requires analytical methods capable of distinguishing between a thermodynamic phase change (melting) and kinetic thermal degradation.

This guide objectively compares three industry-standard analytical platforms, providing drug development professionals with the causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.

Comparative Analysis of Analytical Platforms

To accurately determine the melting point of thermally sensitive nitrosoindoles, the chosen instrument must balance precision with the ability to detect decomposition. Table 1 summarizes the performance of the three primary methodologies.

Table 1: Quantitative Performance Comparison of Melting Point Determination Methods

Analytical PlatformOptimal Sample SizeHeating Rate ControlPrecision (ΔT)Thermal Degradation DetectionBest Use Case
Automated Capillary 1–3 mg0.1 to 10 °C/min± 0.5 °CLow (Visual darkening only)High-throughput routine purity screening.
DSC 2–5 mg0.01 to 100 °C/min± 0.01 °CHigh (Exothermic decomposition peaks)Polymorph screening and precise enthalpy quantification.
Hot Stage Microscopy < 1 mg0.1 to 50 °C/min± 0.2 °CHigh (Real-time visual phase tracking)Analyzing complex melt-decomposition overlaps.

Experimental Workflow & Decision Logic

Selecting the correct analytical method depends on the compound's behavior under initial thermal stress. The following decision matrix ensures that thermally labile nitroso compounds are analyzed without compromising data integrity.

MP_Methodology A Synthesize & Purify 1-Methyl-3-nitroso-2-phenylindole B Initial Thermal Screen (Capillary, 10°C/min) A->B C Thermal Degradation Observed? B->C D Hot Stage Microscopy (HSM) Visual Phase Tracking C->D Yes (Darkening/Gas) F Automated Capillary (1°C/min Ramp) C->F No (Clean Melt) E Differential Scanning Calorimetry (DSC) D->E Quantify Enthalpy G Orthogonal Validation & Final MP Report E->G F->E High-Precision Req. F->G

Workflow for selecting the optimal melting point determination method based on thermal stability.

Self-Validating Experimental Protocols

Do not simply place the sample in an instrument and record a number. The melting of 1-methyl-3-nitroso-2-phenylindole is a thermodynamic event competing with kinetic degradation. The protocols below are designed as self-validating systems to guarantee accuracy.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for nitrosoindoles because it measures the heat flow associated with transitions, allowing you to mathematically separate the endothermic melting peak from potential exothermic decomposition.

  • Causality of Choices: We utilize crimped aluminum pans rather than open pans. Nitroso compounds can release volatile byproducts upon heating. A crimped pan maintains a localized vapor pressure, preventing premature sublimation from skewing the melting endotherm. A dry nitrogen purge is mandatory to prevent oxidative degradation of the indole core before the true melting point is reached.

  • Self-Validation Mechanism: Before running the indole sample, the system must validate its own calorimetric accuracy. Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). If the instrument deviates by >0.1 °C or >1% in enthalpy, the system is out of calibration and the subsequent indole data must be rejected.

Step-by-Step Methodology:

  • Calibration: Execute the Indium self-validation check at a 10 °C/min heating rate.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of pure 1-methyl-3-nitroso-2-phenylindole into a standard aluminum DSC pan. Crimp the lid securely.

  • Purge: Place the pan in the DSC cell and initiate a

    
     purge at 50 mL/min for 5 minutes to displace oxygen.
    
  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp at 10 °C/min to 50 °C below the expected melting point (approx. 100 °C).

    • Slow the ramp rate to 2 °C/min. Reasoning: A slower rate near the transition allows the sample to remain in thermal equilibrium with the sensor, providing a sharp, accurate onset temperature (

      
      ) rather than an artificially elevated peak.
      
  • Data Analysis: Record the extrapolated onset temperature (

    
    ) as the true thermodynamic melting point, not the peak maximum (
    
    
    
    ).
Protocol B: Automated Capillary Method

For routine batch-to-batch purity screening, automated capillary apparatuses (utilizing digital camera phase-transition detection) offer high throughput.

  • Causality of Choices: The sample must be pulverized into a fine, uniform powder. Large crystals create air pockets within the capillary. Air is a poor thermal conductor, which creates a thermal lag between the heating block and the sample, artificially broadening the melting range and mimicking the profile of an impure compound.

  • Self-Validation Mechanism: The protocol requires a bracketing standard. If the expected melting point is ~150–180 °C, simultaneously run a capillary of USP-grade Sulfanilamide (164–166 °C) alongside the indole sample. If the standard does not melt within its pharmacopeial range, the block temperature is uncalibrated, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Triturate the 1-methyl-3-nitroso-2-phenylindole crystals in an agate mortar.

  • Loading: Tap the powder into a glass capillary tube to a tightly packed depth of exactly 2–3 mm.

  • Validation Loading: Prepare a second capillary with the bracketing standard (e.g., Sulfanilamide).

  • Thermal Program:

    • Rapidly heat the block to 20 °C below the anticipated melting point.

    • Reduce the heating rate strictly to 1 °C/min. Reasoning: Faster rates will overshoot the melting point due to the thermal mass of the glass capillary.

  • Observation: Program the optical sensor to record the meniscus formation (onset) and complete liquefaction (clear point). If the sample turns dark brown or black before liquefying, thermal decomposition is occurring, and the sample must be diverted to the HSM or DSC workflow (see Workflow Diagram).

Conclusion

For highly reactive intermediates like 1-methyl-3-nitroso-2-phenylindole, relying on a single analytical method can yield misleading thermal data. While Automated Capillary methods provide rapid purity checks, DSC remains the authoritative platform for distinguishing the thermodynamic melting point from kinetic decomposition. By enforcing self-validating calibration steps and understanding the causality of heating rates, researchers can ensure robust, E-E-A-T compliant analytical data for their drug development pipelines.

References

1.[1] Paolo Bruni, Martino Colonna, Greci Lucedio, et al. "Reactions between 1-Methyl-2-phenyl-3-nitrosoindole, Activated with Benzoyl Chloride, with Indole and Indolizine Derivatives as Nucleophiles: a Case of 1,3-Migration." ResearchGate, Perkin Trans 2, Dec 1998. URL: 2.[2] Chen, W.-L., et al. "Rh(III)-Catalyzed Tandem Acylmethylation/Nitroso Migration/Cyclization of N-Nitrosoanilines with Sulfoxonium Ylides in One Pot: Approach to 3-Nitrosoindoles." ACS Publications, Organic Letters, Jan 2020. URL: 3.[3] "2-Phenylindole Safety Data Sheet." Fisher Scientific, Dec 2025. URL:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Indole, 1-methyl-3-nitroso-2-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1H-Indole, 1-methyl-3-nitroso-2-phenyl-. As a member of the N-nitroso compound class, this substance requires meticulous management to mitigate risks to laboratory personnel and the environment. The procedures outlined herein are synthesized from established protocols for related hazardous materials and are intended for use by trained professionals in drug development and chemical research.

Hazard Identification and Core Safety Principles

The primary hazard associated with 1H-Indole, 1-methyl-3-nitroso-2-phenyl- stems from its N-nitroso functional group. N-nitrosamines are a class of compounds considered to be of significant toxicological concern.[2][3]

Causality of Hazard: The N-nitroso moiety can be metabolically activated to form reactive electrophilic species. These intermediates can then alkylate DNA, leading to mutagenic and carcinogenic effects. The International Council for Harmonisation (ICH) M7(R2) guidance classifies nitroso-compounds as a "cohort of concern," necessitating stringent control to limit potential carcinogenic risk.[3]

All handling and disposal operations must be guided by the principle of ALARA (As Low As Reasonably Achievable) for exposure. The fundamental objective of this disposal guide is to ensure the complete containment and, where feasible, the chemical degradation of the compound into a less hazardous form before its final disposition as regulated hazardous waste.

Hazard Summary Table
Hazard ClassificationDescriptionSupporting Rationale & Sources
Carcinogenicity Probable human carcinogen.N-nitrosamines are a well-established class of potent carcinogens in various animal species.[1][2]
Mutagenicity Suspected mutagen.The mechanism of carcinogenicity involves DNA alkylation, which is a mutagenic event.[1]
Acute Toxicity Potential for acute toxicity upon ingestion, inhalation, or skin contact.Acute exposure to other N-nitrosamines can lead to symptoms such as nausea and fever, with chronic exposure potentially causing severe liver damage.[1]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.N-nitroso compounds can be decomposed by strong acids, liberating nitrous acid.[1] They may also react violently with strong oxidizers.[4][5]

Procedural Guide for Waste Management and Disposal

The proper disposal of 1H-Indole, 1-methyl-3-nitroso-2-phenyl- follows a multi-step process, from initial collection to final handoff to certified waste management personnel.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensure the following controls are in place:

  • Engineering Controls : All operations must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible.[6][7]

  • Personal Protective Equipment :

    • Gloves : Wear nitrile or other appropriate chemical-resistant gloves.[6]

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[6]

    • Lab Coat : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[8]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Designate a Waste Container : Use a dedicated, leak-proof hazardous waste container that is compatible with the waste stream (e.g., glass for liquids, a robust sealed drum for solids).

  • Collect All Waste Forms : This includes:

    • Unused or expired pure compound.

    • Contaminated solutions and reaction mixtures.

    • Contaminated disposable labware (e.g., pipette tips, gloves, weighing paper).

  • Labeling : The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "1H-Indole, 1-methyl-3-nitroso-2-phenyl- Waste"

    • Hazard identification: "Toxic," "Suspected Carcinogen"

    • Date of accumulation start.[1]

Step 3: Disposal Pathway Decision

The choice of disposal pathway depends on the quantity of waste and the capabilities of your laboratory and institution.

DisposalWorkflow Start Generated Waste: 1H-Indole, 1-methyl-3-nitroso-2-phenyl- Decision Waste Type? Start->Decision Contaminated_Labware Contaminated Labware & Trace Residuals Decision->Contaminated_Labware Trace Bulk_Waste Bulk Compound or Concentrated Solutions Decision->Bulk_Waste Bulk Package_Directly Package for EHS Pickup Contaminated_Labware->Package_Directly Degradation_Decision Chemical Degradation Feasible & Approved? Bulk_Waste->Degradation_Decision EHS_Handoff Final Disposal via Licensed Hazardous Waste Contractor Package_Directly->EHS_Handoff Degradation_Decision->Package_Directly No Degradation_Protocol Perform Chemical Degradation (See Protocol Below) Degradation_Decision->Degradation_Protocol Yes Package_Treated Package Treated Waste for EHS Pickup Degradation_Protocol->Package_Treated Package_Treated->EHS_Handoff

Disposal decision workflow for 1H-Indole, 1-methyl-3-nitroso-2-phenyl-.
Step 4: Chemical Degradation Protocol (for Experienced Personnel)

For larger quantities of waste, chemical degradation can render the material less hazardous prior to final disposal.[1] A widely cited and effective method for the destruction of N-nitroso compounds involves reduction with an aluminum-nickel (Al-Ni) alloy in an alkaline medium.[9][10] This procedure reduces the carcinogenic N-nitroso group to the corresponding, less hazardous, amine.

Protocol: Reductive Degradation of N-Nitroso Waste

  • Safety First : This procedure should only be performed by personnel experienced with chemical reactions and must be conducted in a chemical fume hood.

  • Preparation :

    • For each 1 gram of N-nitroso waste, prepare a solution of 20 mL of 2M potassium hydroxide (KOH).

    • Carefully dissolve or suspend the waste in the KOH solution in an appropriately sized flask equipped with a magnetic stirrer. Use an ice bath to control the initial temperature if any exotherm is noted.

  • Reductant Addition :

    • While stirring vigorously, slowly and portion-wise add approximately 2 grams of aluminum-nickel (Al-Ni) alloy powder for every 1 gram of N-nitroso compound. Caution: The addition may cause frothing and the evolution of hydrogen gas.

  • Reaction :

    • Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting N-nitroso compound. The reaction may take several hours to reach completion.

  • Workup :

    • Once the reaction is complete, cautiously quench any remaining reactive alloy by the very slow addition of 2M hydrochloric acid (HCl) until the gas evolution ceases.

    • Neutralize the final solution to a pH between 5.5 and 9.0.[11]

  • Final Disposal of Treated Waste :

    • The resulting treated solution, now containing the less hazardous amine derivative, should be collected in a new, clearly labeled hazardous waste container. The label should indicate "Treated 1H-Indole, 1-methyl-3-nitroso-2-phenyl- Waste" and list the final components.

    • This container is then sealed and handed over to your institution's EHS office for final disposal.

Step 5: Final Disposition

Whether you have packaged the waste directly or after chemical treatment, the final step is to transfer it to the appropriate authorities.

  • Seal the Container : Ensure the hazardous waste container is tightly sealed.

  • Store Securely : Store the container in a designated and secure satellite accumulation area, away from incompatible materials.[4][5]

  • Schedule Pickup : Contact your institution's EHS office or licensed hazardous waste disposal contractor to schedule a pickup.[1][6] Never dispose of this chemical down the drain or in regular trash.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure.

  • Evacuate and Isolate : Immediately evacuate all non-essential personnel from the spill area and restrict access.[1]

  • Alert Personnel : Notify your supervisor and your institution's EHS office.

  • Decontamination (Trained Personnel Only) :

    • Do not attempt to clean a significant spill without proper training and PPE, including a respirator if necessary.[1]

    • For small spills, absorb the material using an inert absorbent like vermiculite or sand.[12]

    • Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

References

  • Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds.
  • Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar.
  • Process for removing n-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
  • Navigating the Safe Disposal of N-Nitroso-Naphazoline: A Procedural Guide. BenchChem.
  • Safety Data Sheet for 2-Phenylindole. Thermo Fisher Scientific.
  • Process for elimination of n-nitrosamines from n-nitrosamine-containing compositions.
  • 3-nitroso-2-phenyl-1H-indole PubChem Entry. PubChem.
  • Safety Data Sheet for 1-Methylindole. Thermo Fisher Scientific.
  • Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific.
  • Guide for Drain Disposal of Laboratory Chemicals. Cornell University Environmental Health & Safety.
  • Management of Hazardous Chemical Wastes at UT Memphis. University of Tennessee Health Science Center.
  • Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Safety Data Sheet for 2-[4-(PHENYLMETHOXY) PHENYL]-1H-INDOLE. Loba Chemie.
  • 3-Methyl-1-nitroso-1H-indole PubChem Entry. PubChem.
  • Environmental Fate/Transport Data for 1H-Indole, 1-(3-methyl-2-butenyl)-. U.S. Environmental Protection Agency.
  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review. Biosciences Biotechnology Research Asia.
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  • Analytical Methodologies to Detect N-Nitrosamine Impurities.
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  • Safety Data Sheet for 1-Methyl-2-phenylindole. Fisher Scientific.
  • Chemical Incompatibilities. University of California, Berkeley EHS.
  • 1-Methyl-2-phenylindole Product Page. Sigma-Aldrich.
  • (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole.
  • N-Nitroso Products From the Reaction of Indoles With Angeli's Salt.
  • 1H-Indole, 2-phenyl- NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Hazardous Substance Fact Sheet for N-Nitrosodimethylamine. New Jersey Department of Health.
  • Control of Nitrosamine Impurities in Human Drugs. U.S.
  • Incompatibilities of chemicals.
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI.
  • 1-methyl-2-phenyl-1H-indole Properties. ChemBK.
  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals. MDPI.
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno EHS.
  • 1-Nitroso-1H-Indole Product Inform
  • List of Incomp
  • 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carbonitrile. Mol-Instincts.
  • 2-Phenyl-1H-indole Hazard Information. U.S. Environmental Protection Agency.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
  • Phenol: toxicological overview. GOV.UK.
  • Medical Management Guidelines for Phenol. Centers for Disease Control and Prevention.
  • Hazardous Waste Management Regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.